3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)-
Description
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Structure
3D Structure
Properties
CAS No. |
18675-16-6 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(5Z)-2,6-dimethylocta-3,5-dien-2-ol |
InChI |
InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h6-8,11H,5H2,1-4H3/b8-6?,9-7- |
InChI Key |
BOGURUDKGWMRHN-FFELTBSMSA-N |
SMILES |
CCC(=CC=CC(C)(C)O)C |
Isomeric SMILES |
CC/C(=C\C=C\C(C)(C)O)/C |
Canonical SMILES |
CCC(=CC=CC(C)(C)O)C |
Other CAS No. |
18675-16-6 18675-17-7 |
Origin of Product |
United States |
Foundational & Exploratory
(5Z)-2,6-Dimethyl-3,5-octadien-2-ol chemical and physical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5Z)-2,6-Dimethyl-3,5-octadien-2-ol, also known as cis-ocimenol, is a naturally occurring acyclic monoterpenoid. It is a volatile organic compound found in a variety of plants and is recognized for its characteristic aroma, contributing to the scent of many essential oils. Beyond its olfactory properties, there is growing interest in the potential biological activities of this and related terpenoid compounds. This technical guide provides a comprehensive overview of the known chemical and physical properties of (5Z)-2,6-Dimethyl-3,5-octadien-2-ol, alongside available information on its biological effects and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.
Chemical and Physical Properties
A thorough compilation of the chemical and physical properties of (5Z)-2,6-Dimethyl-3,5-octadien-2-ol is essential for its accurate identification, handling, and application in research and development. The available data is summarized in the tables below. It is important to note that while some properties have been experimentally determined, others are based on estimations and should be used with caution.
Table 1: General Chemical Properties
| Property | Value | Source |
| Chemical Name | (5Z)-2,6-Dimethyl-3,5-octadien-2-ol | IUPAC |
| Synonyms | cis-Ocimenol | Common |
| CAS Number | 18675-16-6 | |
| Molecular Formula | C₁₀H₁₈O | |
| Molecular Weight | 154.25 g/mol |
Table 2: Physical Properties
| Property | Value | Notes |
| Appearance | Colorless oily liquid | Estimated |
| Boiling Point | 224.7 °C at 760 mmHg | |
| Melting Point | Not available | |
| Density | 0.865 g/cm³ | |
| Refractive Index | 1.471 | |
| Vapor Pressure | 0.018 mmHg at 25°C | |
| Solubility | Almost insoluble in water; soluble in alcohol and oils.[1] | |
| LogP | 2.811 | Estimated |
Spectroscopic Data:
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the stereoselective synthesis and purification of (5Z)-2,6-Dimethyl-3,5-octadien-2-ol are not extensively documented in readily accessible literature. However, general methods for the synthesis and purification of terpene isomers can be adapted.
Synthesis:
The synthesis of the (Z)-isomer of alkenols often requires stereoselective methods to control the geometry of the double bond. Common strategies include:
-
Wittig Reaction and its Modifications: The Wittig reaction is a widely used method for alkene synthesis. To favor the formation of the Z-isomer, unstabilized ylides are typically employed under salt-free conditions.
-
Alkyne Semi-hydrogenation: The partial hydrogenation of an alkyne precursor using a poisoned catalyst, such as Lindlar's catalyst, can yield the corresponding cis-alkene.
-
Stereoselective Reduction of α,β-unsaturated Ketones: The reduction of a suitable α,β-unsaturated ketone precursor with specific reducing agents can lead to the desired allylic alcohol with Z-configuration.
A logical workflow for a potential synthetic approach is outlined below:
Caption: A generalized workflow for the synthesis and characterization of (5Z)-2,6-Dimethyl-3,5-octadien-2-ol.
Purification:
The purification of the (5Z)-isomer from a reaction mixture or a natural extract containing other isomers and impurities typically involves chromatographic techniques.
-
Column Chromatography: Silica gel column chromatography is a standard method for separating terpene isomers based on their polarity. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is commonly used.
-
Preparative High-Performance Liquid Chromatography (HPLC): For higher purity, preparative HPLC with a suitable stationary phase (e.g., silica or a bonded phase) and a carefully optimized mobile phase can be employed.
Biological Activity and Signaling Pathways
While direct studies on the biological activity of (5Z)-2,6-Dimethyl-3,5-octadien-2-ol are limited, research on the related monoterpene β-ocimene and other essential oil constituents provides valuable insights into its potential pharmacological effects.
Potential Biological Activities:
-
Cytotoxic and Antileishmanial Effects: Studies on β-ocimene have demonstrated its potential to induce cell death in Leishmania amazonensis promastigotes. The proposed mechanism involves the disruption of the parasite's plasma membrane integrity.
-
Immunomodulatory Effects: Terpenoids are known to possess immunomodulatory properties. Research on β-ocimene suggests it may modulate the immune response by affecting the production of cytokines such as TNF-α, IL-10, and IL-6, and by influencing the generation of nitric oxide and reactive oxygen species.
Potential Signaling Pathways:
Based on the activities of related compounds, (5Z)-2,6-Dimethyl-3,5-octadien-2-ol could potentially interact with key signaling pathways involved in inflammation and apoptosis. Further research is needed to confirm these interactions.
Caption: Hypothetical signaling pathways potentially modulated by (5Z)-2,6-Dimethyl-3,5-octadien-2-ol.
Conclusion
(5Z)-2,6-Dimethyl-3,5-octadien-2-ol is a monoterpenoid with defined chemical and physical properties, though some data, particularly comprehensive spectroscopic and a definitive melting point, require further experimental validation. While direct biological studies are scarce, research on related compounds suggests potential for this molecule in the areas of anti-parasitic and immunomodulatory applications. The elucidation of its precise mechanisms of action and its effects on specific signaling pathways represents a promising area for future research. This guide provides a foundational resource to aid in the design of such investigations.
References
Technical Guide: Structural Elucidation and Characterization of (5Z)-2,6-Dimethyl-3,5-octadien-2-ol (CAS Number 18675-16-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the structural elucidation and characterization of the chemical compound associated with CAS number 18675-16-6. The identified molecule is (5Z)-2,6-Dimethyl-3,5-octadien-2-ol, a member of the terpene alcohol class of organic compounds. Terpene alcohols are of significant interest in various fields, including fragrance, food science, and pharmaceuticals, due to their diverse biological activities. This document outlines the general methodologies employed for the structural determination and characterization of such compounds, presents available physicochemical data, and provides visualizations of typical experimental workflows.
Compound Identification
The compound assigned to CAS number 18675-16-6 is systematically named (5Z)-2,6-Dimethyl-3,5-octadien-2-ol. Its molecular formula is C₁₀H₁₈O, and it has a molecular weight of approximately 154.25 g/mol .[1] The structure features a ten-carbon backbone with two double bonds and a hydroxyl group, classifying it as a dienol. The "(5Z)" designation specifies the stereochemistry of the double bond between carbons 5 and 6.
Table 1: Physicochemical Properties of (5Z)-2,6-Dimethyl-3,5-octadien-2-ol
| Property | Value | Source |
| CAS Number | 18675-16-6 | Internal |
| Molecular Formula | C₁₀H₁₈O | [1] |
| Molecular Weight | 154.25 g/mol | [1] |
| IUPAC Name | (5Z)-2,6-Dimethyl-3,5-octadien-2-ol | Internal |
| Class | Terpene Alcohol | Internal |
Structural Elucidation and Characterization: Experimental Protocols
Spectroscopic Analysis
Spectroscopic methods are fundamental to determining the chemical structure of organic molecules.
-
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For (5Z)-2,6-Dimethyl-3,5-octadien-2-ol, one would expect to observe signals corresponding to the methyl protons, methylene protons, vinyl protons, and the hydroxyl proton. The coupling patterns (splitting) of these signals would help to establish the connectivity of the carbon skeleton.
-
¹³C NMR (Carbon NMR): This method reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate the presence of sp³, sp², and sp-hybridized carbons, including those bonded to the hydroxyl group.
-
2D NMR Techniques (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assembling the complete molecular structure.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace out the spin systems within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the carbon atoms to which they are directly attached.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting the different fragments of the molecule.
-
Mass spectrometry is used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns.
-
Electron Ionization (EI-MS): This is a hard ionization technique that leads to extensive fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a series of fragment ions that are characteristic of the molecule's structure.
-
High-Resolution Mass Spectrometry (HRMS): Provides a very accurate measurement of the molecular weight, which can be used to determine the elemental composition of the molecule.
IR spectroscopy is used to identify the functional groups present in a molecule. For (5Z)-2,6-Dimethyl-3,5-octadien-2-ol, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group, as well as C-H stretching and bending vibrations and C=C stretching absorptions.
Chromatographic Analysis
Chromatographic techniques are essential for the separation and purification of the compound of interest from a mixture, as well as for determining its purity.
-
Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like terpene alcohols. When coupled with a mass spectrometer (GC-MS), it is a powerful tool for separating and identifying the components of a mixture. The retention time of the compound is a characteristic property under specific GC conditions.
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the purification and analysis of terpene alcohols, particularly for less volatile or thermally sensitive compounds.
Visualization of Methodologies
The following diagrams illustrate the general workflows and conceptual pathways relevant to the study of (5Z)-2,6-Dimethyl-3,5-octadien-2-ol.
Conclusion
The compound with CAS number 18675-16-6 has been identified as (5Z)-2,6-Dimethyl-3,5-octadien-2-ol. While specific, publicly available experimental data for this particular stereoisomer is limited, this guide provides a comprehensive overview of the standard and robust methodologies that are employed for the structural elucidation and characterization of such terpene alcohols. The combination of advanced spectroscopic and chromatographic techniques allows for the unambiguous determination of the molecular structure and purity of these valuable natural products. Further research to acquire and publish the specific analytical data for (5Z)-2,6-Dimethyl-3,5-octadien-2-ol would be a valuable contribution to the chemical and pharmaceutical sciences.
References
The Elusive Presence of 3,5-Octadien-2-ol, 2,6-dimethyl- Isomers in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the current scientific understanding of the natural occurrence of 3,5-Octadien-2-ol, 2,6-dimethyl- isomers in plants. While direct evidence for the presence of this specific irregular monoterpenol remains elusive in publicly available literature, this document provides a comprehensive overview of closely related compounds, their quantification in plant matrices, and plausible biosynthetic pathways. The identification of the structurally analogous ketone, 3,5-octadien-2-one, in oolong tea suggests a potential metabolic relationship and serves as a significant lead for future research. This guide synthesizes available data on related compounds found in various plant species, details relevant experimental protocols for the analysis of volatile organic compounds, and proposes a hypothetical biosynthetic route to stimulate further investigation into this class of molecules.
Introduction
Volatile organic compounds (VOCs) in plants play crucial roles in defense, pollination, and communication. Among these, monoterpenes and their derivatives represent a vast and structurally diverse class of natural products with significant commercial applications in the flavor, fragrance, and pharmaceutical industries. Irregular monoterpenes, characterized by a non-head-to-tail linkage of isoprene units, are a less common but equally intriguing subgroup. This guide focuses on the isomers of 3,5-Octadien-2-ol, 2,6-dimethyl-, a C10 irregular monoterpenol. Despite its potential as a flavor and fragrance component, its natural occurrence in plants has not been definitively established. This document aims to provide a thorough technical overview of the current knowledge landscape, focusing on related compounds to inform and guide future research endeavors.
Natural Occurrence of Structurally Related Compounds
While direct identification of 3,5-Octadien-2-ol, 2,6-dimethyl- isomers is not documented in the reviewed literature, several structurally similar compounds have been reported in various plant species. These findings provide valuable clues about the potential for its existence and the types of plant families in which it might be found.
3,5-Octadien-2-one in Oolong Tea
A significant finding is the identification of 3,5-octadien-2-one as a key aroma compound in Dong Ding oolong tea[1]. This ketone shares the same carbon skeleton as the target alcohol, differing only in the functional group at the C2 position. The presence of this dienone strongly suggests the possibility of its enzymatic reduction to the corresponding alcohol, 3,5-octadien-2-ol, within the plant's metabolic machinery. Plant alcohol dehydrogenases (ADHs) are known to catalyze the reduction of aldehydes and ketones, supporting this hypothesis[2][3][4].
Other Related 2,6-Dimethyloctane Derivatives in Plants
Several other irregular monoterpenes with a 2,6-dimethyloctane backbone have been identified in various plant species, highlighting the existence of the necessary biosynthetic precursors and enzymatic machinery in the plant kingdom.
-
Achillea millefolium (Yarrow): The essential oil of various subspecies of Achillea millefolium has been extensively studied. While not containing the target compound, these studies have identified a rich array of other monoterpenes and sesquiterpenes[1][3][4][5][6]. The presence of a diverse terpenoid profile suggests a complex enzymatic system that could potentially produce other minor, yet undiscovered, irregular monoterpenes.
-
Dianthus Species (Carnations): Volatile analyses of different Dianthus species, such as Dianthus superbus, have revealed a variety of volatile compounds[5]. While the specific isomers of 3,5-Octadien-2-ol, 2,6-dimethyl- have not been reported, the genus is known for its production of aromatic compounds, making it a candidate for further investigation.
Quantitative Data
To date, no quantitative data for 3,5-Octadien-2-ol, 2,6-dimethyl- in plants has been published. However, quantitative analysis of the related ketone, 3,5-octadien-2-one, in Tieguanyin oolong tea provides a valuable reference point.
Table 1: Quantitative Data for 3,5-Octadien-2-one in Tieguanyin Oolong Tea [7]
| Semi-fermentation Time (h) | Concentration (μg/L) |
| 4 | 0.72a |
| 8 | 0.56ab |
| 12 | 0.61ab |
| 16 | 0.65ab |
| 20 | 0.41b |
| 24 | 0.46b |
| Values with different letters are significantly different. |
Experimental Protocols
The identification and quantification of volatile compounds like 3,5-Octadien-2-ol, 2,6-dimethyl- isomers from plant matrices require sensitive and specific analytical techniques. The following protocols are based on methods successfully employed for the analysis of structurally related compounds in plant essential oils and infusions.
Extraction of Volatile Compounds: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, sensitive, and widely used technique for the extraction of volatile and semi-volatile compounds from various matrices, including plant materials.
-
Sample Preparation: 3 grams of the plant material (e.g., tea leaves) are placed in a 20 mL headspace vial.
-
Infusion: 150 mL of freshly boiled, purified water is added to the vial. The infusion is allowed to stand for a specified time (e.g., 6 minutes for tea).
-
Extraction: A conditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) is exposed to the headspace above the sample for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 60°C) with constant agitation.
Analysis of Volatile Compounds: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polar capillary column is typically used (e.g., DB-5MS, 60 m × 0.25 mm × 0.32 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A programmed temperature gradient is employed to separate compounds with different boiling points. A typical program might be: initial temperature of 50°C held for 5 minutes, ramped to 180°C at 3°C/min, held for 2 minutes, then ramped to 250°C at 10°C/min, and held for 3 minutes[7].
-
Injector: Splitless mode at a temperature of 250°C.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Mass Scan Range: m/z 35-400.
-
-
Compound Identification: Identification is based on the comparison of the obtained mass spectra with those in commercial libraries (e.g., NIST, Wiley) and by comparing the retention indices (RI) with those of authentic standards or literature values.
-
Quantification: For quantitative analysis, an internal standard (e.g., 2-octanol) is added to the sample before extraction. The concentration of the target analyte is calculated by comparing its peak area to that of the internal standard.
Signaling Pathways and Biosynthesis
The biosynthesis of irregular monoterpenes, such as the 2,6-dimethyloctane skeleton, deviates from the typical head-to-tail condensation of isoprene units.
Proposed Biosynthetic Pathway for the 2,6-Dimethyloctane Skeleton
The biosynthesis of the 2,6-dimethyloctane carbon skeleton likely proceeds through a pathway similar to that of other irregular monoterpenes, such as lavandulol, found in plants like Lavandula species. This pathway involves the head-to-middle condensation of two dimethylallyl diphosphate (DMAPP) molecules.
The key steps are proposed as follows:
-
IPP and DMAPP Synthesis: The universal C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are synthesized via the methylerythritol phosphate (MEP) pathway in the plastids.
-
Formation of Lavandulyl Diphosphate (LPP): A specialized prenyltransferase, such as a lavandulyl diphosphate synthase (LPPS), catalyzes the unconventional head-to-middle condensation of two DMAPP molecules to form lavandulyl diphosphate (LPP)[7].
-
Formation of the 2,6-Dimethyloctadienyl Cation: The diphosphate group of LPP is cleaved, leading to the formation of a lavandulyl cation. This cation can then undergo rearrangements.
-
Hydration and Isomerization: The cation can be quenched by water, leading to the formation of various hydroxylated isomers. Subsequent enzymatic or non-enzymatic isomerization reactions could lead to the formation of the 3,5-octadien-2-ol skeleton.
-
Reduction to 3,5-Octadien-2-ol: If 3,5-octadien-2-one is an intermediate, a plant alcohol dehydrogenase (ADH) could catalyze its reduction to 3,5-Octadien-2-ol using NADH or NADPH as a cofactor.
Visualizations
Caption: Experimental workflow for the analysis of volatile compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Volatile Constituents of Achillea millefolium L. ssp. millefolium from Iran | Semantic Scholar [semanticscholar.org]
- 3. wjarr.com [wjarr.com]
- 4. A review on phytochemistry and medicinal properties of the genus Achillea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Volatile constituents of Dianthus rupicola Biv. from Sicily: activity against microorganisms affecting cellulosic objects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Biosynthetic Origin of Irregular Monoterpenes in Lavandula: ISOLATION AND BIOCHEMICAL CHARACTERIZATION OF A NOVEL cis-PRENYL DIPHOSPHATE SYNTHASE GENE, LAVANDULYL DIPHOSPHATE SYNTHASE - PMC [pmc.ncbi.nlm.nih.gov]
The Untapped Potential of Unsaturated Tertiary Octadienols: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – While the quest for novel bioactive compounds continues to be a primary driver in pharmaceutical research and development, the specific class of unsaturated tertiary octadienols remains a largely unexplored frontier. This in-depth technical guide synthesizes the currently available information on these compounds and, by examining structurally related molecules, outlines their potential biological activities for researchers, scientists, and drug development professionals. A significant knowledge gap exists in the scientific literature regarding the specific biological functions of unsaturated tertiary octadienols, presenting a unique opportunity for novel research and discovery.
Introduction to Unsaturated Tertiary Octadienols
Unsaturated tertiary octadienols are organic molecules characterized by an eight-carbon chain containing two double bonds, a tertiary alcohol group, and an additional hydroxyl group. A representative compound of this class is 2,6-dimethyl-1,7-octadiene-3,6-diol. Despite its identification in various natural sources, including fruits like papaya, alcoholic beverages, and as a metabolite in brewer's yeast (Saccharomyces cerevisiae), there is a notable scarcity of published research on its biological effects.[1][2] Chemical and metabolome databases confirm its structure and basic physicochemical properties but offer no data on its bioactivity.[2][3][4][5][6]
Inferred Potential Biological Activities
In the absence of direct studies on unsaturated tertiary octadienols, we can infer potential biological activities by examining structurally analogous compounds, such as other unsaturated alcohols and diols found in nature.
Antimicrobial and Anti-inflammatory Properties
Unsaturated fatty acids and various components of essential oils, which often contain unsaturated alcohol moieties, have demonstrated notable antimicrobial and anti-inflammatory activities. For instance, certain fatty acids exhibit antimicrobial effects against oral pathogens.[7] Additionally, essential oils containing unsaturated aldehydes have been shown to possess anti-inflammatory properties by inhibiting enzymes like 5-lipoxygenase, which is involved in the leukotriene inflammatory pathway.[8] The presence of unsaturation and hydroxyl groups in tertiary octadienols suggests they could potentially interact with microbial membranes or inflammatory pathway proteins, warranting investigation into their antimicrobial and anti-inflammatory efficacy.
Cytotoxic Activity against Cancer Cell Lines
The potential for novel compounds to exhibit cytotoxicity against cancer cells is a cornerstone of oncological research. While no data exists for unsaturated tertiary octadienols, other unsaturated compounds and natural extracts containing them have been evaluated for their anti-cancer properties. The specific structural features of unsaturated tertiary octadienols may present unique interactions with cancer cell-specific targets, making this a promising, yet entirely unexplored, area of investigation.
Proposed Experimental Workflow for Bioactivity Screening
Given the lack of existing data, a systematic approach to screening the biological activity of unsaturated tertiary octadienols is required. The following workflow is proposed as a starting point for researchers.
Caption: Proposed workflow for the synthesis and biological evaluation of unsaturated tertiary octadienols.
Future Directions and Conclusion
The field of pharmacology is in constant need of novel chemical scaffolds to address unmet medical needs. Unsaturated tertiary octadienols represent a class of molecules with intriguing structural features that are present in nature but have been overlooked in biological research. The lack of data presents a clear opportunity for significant discoveries.
Future research should focus on the following:
-
Synthesis of Stereoisomers: Chemical synthesis of the different possible stereoisomers of unsaturated tertiary octadienols is a critical first step to enable biological testing.
-
Broad Biological Screening: A comprehensive screening of these compounds against a wide range of biological targets, including microbial strains, cancer cell lines, and key enzymes in inflammatory pathways, is necessary.
-
Structure-Activity Relationship (SAR) Studies: Once initial bioactivities are identified, SAR studies can be conducted to understand the relationship between the molecule's structure and its biological function, guiding the design of more potent and selective derivatives.
References
- 1. foodb.ca [foodb.ca]
- 2. ymdb.ca [ymdb.ca]
- 3. 1,7-Octadiene-3,6-diol, 2,6-dimethyl- [webbook.nist.gov]
- 4. PubChemLite - 1,7-octadiene-3,6-diol, 2,6-dimethyl- (C10H18O2) [pubchemlite.lcsb.uni.lu]
- 5. 1,7-Octadiene-3,6-diol, 2,6-dimethyl- (CAS 51276-33-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Human Metabolome Database: Showing metabocard for 2,6-Dimethyl-3,7-octadiene-2,6-diol (HMDB0036990) [hmdb.ca]
- 7. Antimicrobial Activity of Host-Derived Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
The Olfactory Landscape of 2,6-dimethyl-3,5-octadien-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the olfactory profile and sensory analysis of the terpene alcohol 2,6-dimethyl-3,5-octadien-2-ol. While detailed quantitative sensory data for this specific molecule is not extensively available in public literature, this document compiles the existing qualitative descriptions and provides a framework for its sensory evaluation based on established methodologies for similar fragrance compounds. This guide also includes data on structurally related and well-characterized terpene alcohols, linalool and geraniol, to serve as a valuable reference point.
Olfactory Profile of 2,6-dimethyl-3,5-octadien-2-ol
2,6-dimethyl-3,5-octadien-2-ol is a fragrance ingredient utilized in various perfume compositions. Its scent is characterized by a pleasant and complex profile.
Table 1: Summary of Olfactory Descriptors for 2,6-dimethyl-3,5-octadien-2-ol
| Descriptor | Description |
| Primary | Sweet, Floral, Fresh, Lily, Citrus |
| Secondary | Animalic, Leathery, Fruity, Technical (in complex mixtures) |
Sensory Analysis Data (Reference Compounds)
Due to the limited availability of specific quantitative sensory data for 2,6-dimethyl-3,5-octadien-2-ol, this section presents data for the structurally related and extensively studied monoterpene alcohols, linalool and geraniol. This information provides a valuable benchmark for understanding the potential sensory properties of 2,6-dimethyl-3,5-octadien-2-ol.
Table 2: Quantitative Sensory Data for Linalool and Geraniol
| Compound | Isomer | Odor Profile | Odor Threshold (in air) | Odor Threshold (in water) |
| Linalool | (S)-(+)-Linalool | Sweet, floral, petitgrain-like[1] | 7.4 ppb[1] | 15-50 µg/L[2] |
| (R)-(-)-Linalool | Woody, lavender-like[1] | 0.8 ppb[1] | - | |
| Geraniol | (Z)-Geraniol | Citrus-like, floral[3][4] | 14 ng/L[3][4] | 4-75 ppb (detection)[5] |
| (E)-Nerol | Fresher, floral, citrus-like[6] | 60 ng/L[3][4] | - |
Experimental Protocols for Sensory Analysis
The sensory analysis of fragrance compounds like 2,6-dimethyl-3,5-octadien-2-ol is typically conducted using Gas Chromatography-Olfactometry (GC-O), a technique that combines instrumental separation with human sensory detection.
Gas Chromatography-Olfactometry (GC-O)
Objective: To separate the volatile compounds in a sample and identify which of them are odor-active.
Methodology:
-
Sample Preparation: The fragrance material is diluted in an appropriate solvent (e.g., ethanol) to a suitable concentration. For headspace analysis, a small amount of the sample is placed in a sealed vial and heated to allow the volatile compounds to enter the gas phase.
-
Gas Chromatographic Separation: An aliquot of the prepared sample is injected into a gas chromatograph (GC). The GC is equipped with a capillary column coated with a stationary phase selected based on the polarity of the analytes. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and chemical properties.
-
Effluent Splitting: At the end of the GC column, the effluent is split into two streams. One stream is directed to a conventional detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), for chemical identification and quantification. The other stream is directed to an olfactory detection port (ODP).
-
Olfactory Detection: A trained sensory panelist or a group of panelists sniffs the effluent from the ODP. The panelist records the retention time, duration, intensity, and a qualitative description of any detected odor.
-
Data Analysis: The data from the chemical detector (FID or MS) is correlated with the sensory data from the olfactometry. This allows for the identification of the specific chemical compounds responsible for the different aroma notes in the sample.
Below is a diagram illustrating a typical GC-O experimental workflow.
References
- 1. Linalool - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure-Odor Relationship Study on Geraniol, Nerol, and Their Synthesized Oxygenated Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
Thermochemical data and stability of conjugated dienols
An In-depth Technical Guide to the Thermochemical Data and Stability of Conjugated Dienols
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermochemical properties and stability of conjugated dienols. It covers the theoretical basis for their stability, methodologies for experimental determination of thermochemical data, and the relevance of these compounds in broader chemical and pharmaceutical contexts.
Introduction to Conjugated Dienols
Conjugated dienols are a class of organic compounds characterized by a molecule containing two carbon-carbon double bonds separated by a single bond, and at least one hydroxyl (-OH) group. This structural arrangement—a conjugated system in proximity to a hydroxyl functional group—imparts unique chemical reactivity and stability. Understanding the thermochemical data associated with these molecules is crucial for predicting reaction outcomes, assessing molecular stability, and designing synthetic pathways, particularly in the field of medicinal chemistry where such moieties can influence a drug's metabolic profile and activity.
The Stability of Conjugated Systems
The enhanced stability of conjugated systems compared to their non-conjugated counterparts is a well-documented phenomenon. This stability arises primarily from two key factors: electron delocalization (resonance) and the hybridization of the carbon atoms involved.
-
Electron Delocalization: In a conjugated system, the p-orbitals of the sp²-hybridized carbon atoms overlap, creating a continuous π-system that extends over multiple atoms. This allows the π-electrons to be delocalized, meaning they are not confined to a single bond but are spread across the entire conjugated portion of the molecule. This delocalization lowers the overall energy of the molecule, thereby increasing its stability.
-
Hybridization: The carbon atoms in a conjugated system are sp² hybridized, which involves more s-character than in sp³ hybridized carbons. This leads to shorter and stronger single bonds within the conjugated system, further contributing to the overall stability.
This inherent stability can be quantified by measuring the heat of hydrogenation. Conjugated dienes release less heat upon hydrogenation compared to isomeric non-conjugated dienes, indicating they are in a lower energy state to begin with.
Below is a conceptual diagram illustrating the factors that contribute to the stability of a conjugated system.
Caption: Factors contributing to the enhanced stability of conjugated dienols.
Thermochemical Data
Quantitative thermochemical data for conjugated dienols are not extensively tabulated in the literature. This is in contrast to simpler alcohols or common hydrocarbons. The data for a specific dienol must often be determined experimentally or through computational methods.
For context, the following table presents standard enthalpy of combustion (ΔH°c) values for related, simpler molecules to illustrate the relative energy contents.
| Compound Name | Chemical Formula | Structure | State | ΔH°c (kJ/mol) |
| Ethanol | C₂H₅OH | Saturated Alcohol | Liquid | -1367 |
| 1-Propanol | C₃H₇OH | Saturated Alcohol | Liquid | -2021 |
| Allyl Alcohol | C₃H₅OH | Unsaturated Alcohol | Liquid | -1865 |
| 1,3-Butadiene | C₄H₆ | Conjugated Diene | Gas | -2541 |
Note: Data is compiled from various sources. Values can vary slightly based on experimental conditions.
The standard Gibbs free energy of a reaction (ΔG°) is a critical predictor of its spontaneity and is defined by the equation ΔG° = ΔH° - TΔS°, where ΔH° is the change in enthalpy, T is the temperature in Kelvin, and ΔS° is the change in entropy.[1][2] For isomerization reactions, such as the conversion of borneol to isoborneol, the standard reaction Gibbs energy can be experimentally determined.[3]
Experimental Determination of Thermochemical Data
The primary method for experimentally determining the heat of combustion of a compound like a conjugated dienol is bomb calorimetry . The procedure measures the heat released when a substance is completely burned in a constant-volume container.
Detailed Protocol for Bomb Calorimetry
This protocol outlines the steps to determine the enthalpy of combustion for a liquid dienol sample.
Materials and Apparatus:
-
Oxygen bomb calorimeter
-
High-pressure oxygen source
-
Digital thermometer with high precision (±0.001 °C)
-
Analytical balance (±0.0001 g)
-
Sample crucible (e.g., silica or platinum)
-
Benzoic acid (for calibration)
-
Ignition wire (e.g., nickel-chromium or platinum)
-
Deionized water
-
Liquid dienol sample
Procedure:
-
Calibration of the Calorimeter:
-
Accurately weigh approximately 1 g of benzoic acid pellet and place it in the crucible.
-
Cut a 10 cm piece of ignition wire, weigh it, and connect it to the bomb electrodes, ensuring it touches the benzoic acid pellet.
-
Add 1 mL of deionized water to the bomb to saturate the internal atmosphere with water vapor.
-
Seal the bomb, purge it of air, and pressurize it with pure oxygen to approximately 30 atm.
-
Place the bomb into the calorimeter bucket containing a known mass of water.
-
Allow the system to reach thermal equilibrium and record the initial temperature for several minutes.
-
Ignite the sample and record the temperature at regular intervals until a maximum temperature is reached and it begins to cool.
-
Calculate the heat capacity (C) of the calorimeter using the known heat of combustion of benzoic acid (-26.43 kJ/g).[4]
-
-
Combustion of the Dienol Sample:
-
Accurately weigh the liquid dienol sample (0.7-1.0 g) in the crucible.
-
Repeat the setup procedure from calibration (steps 1b-1f) using the dienol sample.
-
Ignite the sample and record the temperature changes as done during calibration.
-
-
Data Analysis:
-
Calculate the corrected temperature rise (ΔT), accounting for heat exchange with the surroundings.
-
Calculate the total heat released (q_total) using the formula: q_total = C * ΔT.
-
Correct for the heat released by the combustion of the ignition wire.
-
Calculate the heat of combustion of the sample (q_sample) by subtracting any correction factors from q_total.
-
Determine the molar enthalpy of combustion (ΔH°c) by dividing q_sample by the number of moles of the dienol burned.[5]
-
The following diagram illustrates the general workflow for this experimental procedure.
Caption: Workflow for determining the enthalpy of combustion via bomb calorimetry.
Computational Thermochemistry
In the absence of experimental data, computational methods provide a powerful alternative for estimating thermochemical properties.[6] Methods like Density Functional Theory (DFT) or high-accuracy composite wave function theories (e.g., W4 theory) can be used to calculate enthalpies of formation and Gibbs free energies.[6] These frameworks involve:
-
Conformational Search: Identifying the lowest energy conformers of the flexible dienol molecule.
-
DFT Calculations: Performing geometry optimization and frequency calculations.
-
Thermochemical Corrections: Applying corrections to obtain accurate enthalpy and entropy values.
-
Boltzmann Statistics: Averaging the properties of different conformers based on their population at a given temperature.[6]
Relevance in Drug Development
While the conjugated dienol moiety is not as common as other functional groups in pharmaceuticals, its properties can be relevant in several contexts:
-
Metabolic Stability: The stability of a molecule can influence its metabolic fate. Aromatic hydroxy groups, which are arenolic in nature, are common products of drug metabolism.[7] The presence of a conjugated system can affect the rate and pathway of metabolic reactions like oxidation or glucuronidation.
-
Pharmacophore Design: The rigid, planar structure of a conjugated system can serve as a scaffold in drug design, holding other functional groups in a specific orientation for optimal interaction with a biological target. The hydroxyl group provides a key hydrogen bonding site.
-
Chemical Conjugation: In the development of complex therapeutics like antibody-drug conjugates (ADCs), linker molecules are used to attach a cytotoxic drug to an antibody.[8] The principles of reactivity and stability are paramount in designing linkers that are stable in circulation but release the drug at the target site. While not directly dienols, understanding the stability of various functional groups, including unsaturated systems, is critical.
-
Natural Products: Many biologically active natural products contain conjugated systems and hydroxyl groups. The study of their thermochemical properties can provide insight into their biosynthesis and biological activity. For example, various isomers of conjugated linoleic acid (CLA) exhibit a range of biological effects, from anti-adipogenic to anti-carcinogenic properties.[9][10]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Gibbs free energy - Wikipedia [en.wikipedia.org]
- 3. Solved 6.13(aThe standard reaction Gibbs energy of the | Chegg.com [chegg.com]
- 4. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceready.com.au [scienceready.com.au]
- 6. Ab Initio Thermochemistry of Highly Flexible Molecules for Thermal Decomposition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological effects of conjugated linoleic acids in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The biologically active isomers of conjugated linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Biosynthetic pathways leading to the formation of dimethyl-octadien-2-ols
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the biosynthetic pathways leading to the formation of dimethyl-octadien-ols, a class of acyclic monoterpenoid alcohols. While the direct biosynthesis of 2-ol isomers is not extensively documented, this guide focuses on the well-established pathways for the structurally related and commercially significant isomers, linalool (3,7-dimethyl-1,6-octadien-3-ol) and geraniol (3,7-dimethyl-2,6-octadien-1-ol). Furthermore, it explores the potential for post-biosynthetic modifications, primarily through cytochrome P450 monooxygenases, which may lead to the formation of various hydroxylated derivatives, including the titular 2-ols.
Precursor Biosynthesis: The MVA and MEP Pathways
All terpenoids, including the dimethyl-octadien-ols, are derived from the universal five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1] Plants and microorganisms utilize two distinct pathways for the synthesis of IPP and DMAPP, which are compartmentalized within the cell.
-
The Mevalonate (MVA) Pathway: Occurring in the cytosol, the MVA pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is then reduced to mevalonic acid by the rate-limiting enzyme HMG-CoA reductase (HMGR). Subsequent phosphorylation and decarboxylation steps yield IPP.
-
The 2-C-Methyl-D-Erythritol-4-Phosphate (MEP) Pathway: Localized in the plastids, the MEP pathway starts with the condensation of pyruvate and glyceraldehyde-3-phosphate. The first committed step is catalyzed by 1-deoxy-D-xylulose-5-phosphate synthase (DXS), and a series of reactions then leads to the formation of both IPP and DMAPP.
References
An Exploratory Technical Guide on the Potential Applications of (5Z)-2,6-dimethyl-3,5-octadien-2-ol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(5Z)-2,6-dimethyl-3,5-octadien-2-ol is a monoterpene alcohol with potential applications spanning the fragrance, agriculture, and pharmaceutical industries. As a member of the terpene alcohol class, it is anticipated to exhibit bioactive properties, including antimicrobial and anti-inflammatory effects. This technical guide provides a comprehensive overview of the known and potential applications of (5Z)-2,6-dimethyl-3,5-octadien-2-ol, its chemical characteristics, and detailed experimental protocols for future research. While direct biological data for this specific isomer is limited, this document extrapolates potential activities from closely related terpene alcohols and provides a framework for its systematic investigation.
Chemical and Physical Properties
(5Z)-2,6-dimethyl-3,5-octadien-2-ol is a C10H18O isomer with a molecular weight of approximately 154.25 g/mol . Its structure features a ten-carbon backbone with two double bonds and a hydroxyl group. The "(5Z)" designation indicates the stereochemistry of the double bond at the 5th position.
| Property | Value | Reference |
| Molecular Formula | C10H18O | [1] |
| Molecular Weight | 154.25 g/mol | [2] |
| CAS Number | 18675-16-6 | |
| IUPAC Name | (5Z)-2,6-dimethylocta-3,5-dien-2-ol | |
| Synonyms | (Z)-2,6-Dimethyl-3,5-octadien-2-ol | |
| Vapor Pressure | 0.018 mmHg at 25°C | [2] |
| Monoisotopic Mass | 154.135765193 | [2] |
Known and Potential Applications
Fragrance and Flavor Industry
(5Z)-2,6-dimethyl-3,5-octadien-2-ol and its isomers are utilized in the fragrance industry for their characteristic scents. Terpene alcohols are common components of essential oils and are valued for their pleasant aromas. Furthermore, this compound serves as a key intermediate in the synthesis of other commercially important fragrance molecules, such as citronellal.
Agriculture - Pheromones
Derivatives of 2,6-dimethyl-octadien-2-ol have been identified as components of insect sex pheromones. This suggests a potential application in integrated pest management strategies, where synthetic pheromones can be used to trap or disrupt the mating of agricultural pests.
Potential Antimicrobial Applications
While direct studies on (5Z)-2,6-dimethyl-3,5-octadien-2-ol are lacking, the broader class of terpene alcohols has demonstrated significant antimicrobial activity against a range of bacteria and fungi. The primary proposed mechanism of action is the disruption of the microbial cell membrane integrity, leading to the leakage of essential intracellular components such as potassium ions.
Table 2: Minimum Inhibitory Concentrations (MIC) of Structurally Related Terpene Alcohols
| Compound | Organism | MIC (mg/mL) | Reference |
| Geraniol | S. aureus | 6.82 | [3] |
| Farnesol | S. aureus | - | [3] |
| Linalool | E. coli | - | [3] |
| Terpineol | S. aureus | - | |
| 1,8-cineole | S. aureus | >23 | [4] |
| (+)-limonene | S. aureus | 3-27 | [4] |
| (-)-limonene | S. aureus | 2-27 | [4] |
Note: The above data is for related compounds and should be used as a guide for designing experiments with (5Z)-2,6-dimethyl-3,5-octadien-2-ol.
Potential Anti-inflammatory Applications
Terpenes and terpenoids are known to possess anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This modulation can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
Table 3: IC50 Values of Structurally Related Terpenes in Anti-inflammatory Assays
| Compound | Assay | IC50 (µM) | Reference |
| Carvacrol | COX-2 Inhibition | 0.8 | [5] |
| Dexamethasone | NO Production Inhibition | 4.33 | |
| Artemorin | NO Production Inhibition | 0.16 | |
| Costunolide | NO Production Inhibition | 0.3 | |
| Zaluzanin C | NO Production Inhibition | 6.54 |
Note: The provided IC50 values are for various terpenes and are intended to serve as a reference for potential anti-inflammatory studies of (5Z)-2,6-dimethyl-3,5-octadien-2-ol.
Experimental Protocols
Synthesis of (5Z)-2,6-dimethyl-3,5-octadien-2-ol
A potential synthetic route can be adapted from methods used for similar terpene alcohols. A common approach involves the Grignard reaction between an appropriate alkenyl halide and a ketone.
Workflow for a Hypothetical Synthesis:
Caption: Hypothetical synthesis workflow for (5Z)-2,6-dimethyl-3,5-octadien-2-ol.
Antimicrobial Activity Assessment: Potassium Ion Leakage Assay
This assay measures the integrity of the bacterial cell membrane by quantifying the leakage of intracellular potassium ions upon exposure to the test compound.
Experimental Workflow:
Caption: Workflow for the potassium ion leakage assay.
Detailed Protocol:
-
Culture the target bacterial strain (e.g., Staphylococcus aureus) to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash them twice with a low-potassium buffer.
-
Resuspend the cells in the same buffer to a standardized optical density.
-
Place the cell suspension in a beaker with a magnetic stirrer and insert a potassium-ion selective electrode and a reference electrode.
-
Add a known concentration of (5Z)-2,6-dimethyl-3,5-octadien-2-ol to the suspension.
-
Record the potential difference (mV) at regular intervals, which corresponds to the extracellular potassium ion concentration.
-
Convert the mV readings to potassium concentration using a standard curve.
-
Plot the potassium concentration against time to determine the rate of ion leakage.
Anti-inflammatory Activity Assessment: NF-κB Activation Assay
This cell-based assay is used to determine if a compound can inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.
Signaling Pathway Diagram:
Caption: The NF-κB signaling pathway and potential inhibition point.
Experimental Workflow:
Caption: Workflow for the NF-κB activation assay.
Detailed Protocol (Reporter Gene Assay):
-
Culture a suitable cell line (e.g., HEK293T cells) stably transfected with an NF-κB reporter construct (e.g., luciferase).
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of (5Z)-2,6-dimethyl-3,5-octadien-2-ol for a defined period (e.g., 1-2 hours).
-
Induce NF-κB activation by adding an inflammatory stimulus (e.g., TNF-α).
-
After incubation, lyse the cells and measure the reporter gene activity (e.g., luciferase activity) using a luminometer.
-
Calculate the percentage of inhibition of NF-κB activation for each concentration of the test compound.
Future Directions and Conclusion
(5Z)-2,6-dimethyl-3,5-octadien-2-ol presents an intriguing subject for further research, particularly in the realms of antimicrobial and anti-inflammatory drug discovery. The foundational knowledge of related terpene alcohols strongly suggests its potential bioactivity. The immediate research priorities should be the full chemical characterization of this compound, followed by a systematic evaluation of its antimicrobial and anti-inflammatory properties using the protocols outlined in this guide. Such studies will be crucial in unlocking the full therapeutic and commercial potential of this molecule.
References
Methodological & Application
Application Note and Protocol: Laboratory Scale Purification of 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)-
Abstract
This document provides a detailed laboratory-scale protocol for the purification of the terpene alcohol 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)-. The protocol outlines a two-step purification strategy involving fractional vacuum distillation followed by preparative gas chromatography to achieve high purity suitable for research and drug development applications. Physicochemical data and expected outcomes are summarized in tabular format for clarity.
Introduction
3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- is a member of the terpene alcohol family, a class of compounds with significant interest in the fragrance, flavor, and pharmaceutical industries. Terpene alcohols are often found in complex mixtures, such as essential oils or synthetic reaction crudes, necessitating efficient purification strategies to isolate specific isomers for downstream applications.[1][2] The presence of multiple double bonds and a chiral center in the target molecule requires a purification method that is both efficient in separating isomers and gentle enough to prevent degradation. This protocol details a robust method for obtaining high-purity 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)-.
Physicochemical Properties
A summary of the relevant physicochemical properties of the target compound and its isomers is presented in Table 1. This data is crucial for designing the purification protocol, particularly for determining the appropriate conditions for distillation and chromatography.
| Property | Value | Reference |
| Molecular Formula | C10H18O | |
| Molecular Weight | 154.25 g/mol | |
| Boiling Point (estimated) | 190-200 °C at 760 mmHg | |
| Vapor Pressure | 0.018 mmHg at 25°C | |
| Polarity | Moderately polar | |
| Solubility | Soluble in organic solvents (e.g., ethanol, hexane), sparingly soluble in water. |
Table 1: Physicochemical properties of 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)-.
Purification Strategy Overview
The purification of 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- from a crude reaction mixture or natural extract is proposed to be a two-step process to effectively remove both high and low boiling point impurities as well as closely related isomers.
-
Fractional Vacuum Distillation: This initial step is designed to separate the target compound from non-volatile materials and solvents with significantly different boiling points.[1][3][4][5][6]
-
Preparative Gas Chromatography (Prep-GC): This high-resolution technique is employed as a final polishing step to separate the desired (5Z)- isomer from other geometric and structural isomers.[1][7]
Caption: Purification workflow for 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)-.
Experimental Protocols
This procedure is designed to enrich the crude mixture with the target compound by removing impurities with significantly different boiling points.
Materials and Equipment:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and receiving flask
-
Vacuum pump and vacuum gauge
-
Heating mantle with stirrer
-
Thermometer or temperature probe
-
Cold trap
Procedure:
-
Assemble the fractional distillation apparatus. Ensure all glassware joints are properly sealed with vacuum grease.
-
Place the crude mixture containing 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- into the round-bottom flask. Add a magnetic stir bar.
-
Connect the apparatus to the vacuum pump with a cold trap in between.
-
Gradually reduce the pressure to the desired level (see Table 2 for suggested parameters).
-
Begin heating the distillation flask while stirring.
-
Collect the fractions in the receiving flask based on the vapor temperature at the distillation head. Discard the initial low-boiling fraction.
-
Collect the fraction corresponding to the expected boiling point of the target compound under vacuum.
-
Stop the distillation once the temperature starts to rise significantly again or when only a small amount of residue remains.
-
Analyze the collected fraction by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the enrichment of the target compound.
| Parameter | Value |
| Vacuum Pressure | 1-10 mmHg |
| Distillation Flask Temperature | 80-120 °C (initial) |
| Vapor Temperature (Collection) | 70-90 °C (estimated) |
| Expected Purity | 70-85% |
Table 2: Recommended parameters for fractional vacuum distillation.
This high-resolution separation is intended to isolate the (5Z)- isomer from other closely related impurities.
Materials and Equipment:
-
Preparative Gas Chromatograph equipped with a fraction collector
-
Appropriate GC column (see Table 3)
-
Helium or Nitrogen carrier gas
-
Syringe for sample injection
-
Collection vials
Procedure:
-
Set up the preparative GC system with the parameters outlined in Table 3.
-
Dissolve the enriched fraction from the distillation step in a minimal amount of a volatile solvent (e.g., hexane or dichloromethane).
-
Inject an appropriate volume of the sample onto the GC column.
-
Monitor the chromatogram and identify the peak corresponding to 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- based on retention time (previously determined by analytical GC-MS).
-
Set the fraction collector to collect the eluent corresponding to the target peak.
-
Pool the collected fractions.
-
Analyze the purity of the final product by analytical GC-MS.
| Parameter | Value |
| GC Column | DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.53 mm ID, 1.5 µm film thickness) |
| Carrier Gas | Helium at a flow rate of 5-10 mL/min |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp at 5 °C/min to 220 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Expected Purity | >98% |
Table 3: Recommended parameters for preparative gas chromatography.
Data Presentation and Expected Results
The purification process should yield 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- with a purity exceeding 98%. The expected yield will depend on the concentration of the target compound in the initial crude mixture. A summary of the expected outcomes at each stage is provided in Table 4.
| Stage | Input Material | Expected Purity of Target Compound | Expected Recovery |
| Fractional Vacuum Distillation | Crude Mixture | 70-85% | 80-90% |
| Preparative Gas Chromatography | Enriched Fraction | >98% | 60-75% |
Table 4: Summary of expected purity and recovery at each purification stage.
Logical Relationship of Purification Steps
The following diagram illustrates the logical flow and decision-making process within the purification protocol.
Caption: Logical flow of the purification and analysis process.
Conclusion
The described two-step purification protocol provides a reliable method for obtaining high-purity 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- on a laboratory scale. The combination of fractional vacuum distillation and preparative gas chromatography effectively removes a wide range of impurities, yielding a final product suitable for demanding research and development applications. The provided parameters can be optimized based on the specific composition of the starting material and the available equipment.
References
- 1. iipseries.org [iipseries.org]
- 2. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Industrial Multiple-Effect Fractional Condensation under Vacuum for the Recovery of Hop Terpene Fractions in Water [mdpi.com]
- 5. Sciencemadness Discussion Board - Vacuum fractional distillation - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
Application Note: Analysis of Volatile Terpenes Using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Volatile terpenes are a large and diverse class of organic compounds produced by a variety of plants, and are responsible for the characteristic aromas and flavors of many essential oils.[1][2] In addition to their organoleptic properties, terpenes have been shown to possess a range of therapeutic benefits and can act synergistically with other compounds.[3] Accurate and robust analytical methods are essential for the qualitative and quantitative analysis of these volatile compounds for quality control, strain identification, and research into their potential therapeutic applications.[1][4] Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile terpenes due to its high sensitivity, selectivity, and ability to separate complex mixtures.[5][6] This application note provides a detailed protocol for the analysis of volatile terpenes using GC-MS.
Experimental Workflow
The overall workflow for the analysis of volatile terpenes by GC-MS involves sample preparation, instrument analysis, and data processing.
References
- 1. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
Quantitative Analysis of (5Z)-2,6-dimethyl-3,5-octadien-2-ol in Essential Oils: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the quantitative analysis of terpenoid compounds in essential oils, with a specific focus on the methodology applicable to (5Z)-2,6-dimethyl-3,5-octadien-2-ol. While a comprehensive literature search did not yield specific quantitative data for (5Z)-2,6-dimethyl-3,5-octadien-2-ol in common essential oils, this document outlines the standardized protocols and best practices for its quantification, should it be identified. The primary analytical technique detailed is Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely used method for the separation and quantification of volatile and semi-volatile compounds in complex mixtures like essential oils. To illustrate the application of these methods, quantitative data for major components of Artemisia vulgaris (Mugwort) and Achillea millefolium (Yarrow) essential oils are presented.
Introduction
Essential oils are complex mixtures of volatile organic compounds, primarily terpenes and their oxygenated derivatives, that contribute to the characteristic aroma and biological activity of plants. The precise quantification of individual components is crucial for quality control, authentication, and the development of new therapeutic agents. (5Z)-2,6-dimethyl-3,5-octadien-2-ol is a monoterpenoid alcohol of interest for its potential fragrance and pharmacological properties. Accurate and validated analytical methods are essential for determining its concentration in various essential oil matrices.
Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for the qualitative and quantitative analysis of essential oil components.[1] This technique offers high resolution for separating complex mixtures and high sensitivity and selectivity for identifying and quantifying individual compounds.[2]
Data Presentation: Quantitative Composition of Selected Essential Oils
Based on a comprehensive review of published literature, (5Z)-2,6-dimethyl-3,5-octadien-2-ol is not a commonly reported major constituent in widely studied essential oils. However, to demonstrate the data presentation for quantitative analysis, the following tables summarize the percentage composition of major components found in Artemisia vulgaris and Achillea millefolium essential oils from various studies.
Table 1: Quantitative Composition of Major Components in Artemisia vulgaris (Mugwort) Essential Oil
| Compound | Percentage (%) | Reference |
| Eucalyptol | 29.91 | [3] |
| Sabinene | 8.44 | [3] |
| endo-Borneol | 8.24 | [3] |
| 10-epi-γ-Eudesmol | 6.50 | [3] |
| α-Pinene | 23.56 | [4] |
| Menthol | 9.71 | [4] |
| β-Eudesmol | 8.30 | [4] |
| Spathulenol | 4.58 | [4] |
| Camphor | 28.94 | [5] |
| 4-tert-butylaniline | 19.79 | [5] |
| α-Pinene | 6.61 | [5] |
| Eucalyptol | 6.39 | [5] |
| Fenchol | 6.03 | [5] |
| Camphene | 5.43 | [5] |
| Alpha-thujone | ~50 | [6] |
| Camphor | 30 - 35 | [6] |
| Beta-thujone | ~8 | [6] |
| Camphene | ~5 | [6] |
| Eucalyptol | ~5 | [6] |
Table 2: Quantitative Composition of Major Components in Achillea millefolium (Yarrow) Essential Oil
| Compound | Percentage (%) | Reference |
| 1,8-Cineole | 75.19 | [7] |
| α-Phellandrene | 5.53 | [7] |
| p-Eugenol | 5.53 | [7] |
| Camphor | 5.45 | [7] |
| α-Terpineol | 2.09 | [7] |
| β-Pinene | 1.66 | [7] |
| Camphene | 1.20 | [7] |
| α-Pinene | 1.02 | [7] |
| α-Farnesene | 31.66 | [8] |
| Chamazulene | 17.17 | [8] |
| β-Caryophyllene | 10.27 | [8] |
| Sabinene | 8.77 | [8] |
| β-Pinene | 12.84 | [9] |
| Eucalyptol | 9.15 | [9] |
| Chamazulene | 9.05 | [9] |
| β-Caryophyllene | 7.26 | [9] |
| β-Pinene | 11.8 - 31.1 | [10] |
| 1,8-Cineole | 8.1 - 17.0 | [10] |
| Chamazulene | 9.8 - 23.2 | [10] |
| trans-Nerolidol | 8.2 - 13.5 | [10] |
| Carvacrol | 10.16 | [11] |
| γ-Muurolene | 9.58 | [11] |
| Grandisol | 5.28 | [11] |
| Artemisia ketone | 3.70 | [11] |
Experimental Protocols
Essential Oil Extraction (Hydrodistillation)
A standard method for obtaining essential oils from plant material is hydrodistillation.
Protocol:
-
Sample Preparation: Weigh a suitable amount of dried plant material (e.g., 100 g).
-
Hydrodistillation: Place the plant material in a flask with a sufficient volume of distilled water.
-
Apparatus: Use a Clevenger-type apparatus for the extraction.
-
Heating: Heat the flask to boiling and continue the distillation for a specified time (e.g., 3 hours).
-
Collection: The essential oil will be collected in the calibrated tube of the Clevenger apparatus.
-
Drying and Storage: Separate the oil from the aqueous phase, dry it over anhydrous sodium sulfate, and store it in a sealed vial at 4°C in the dark.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the steps for the quantitative analysis of a target analyte, such as (5Z)-2,6-dimethyl-3,5-octadien-2-ol, in an essential oil sample.
3.2.1. Materials and Reagents
-
Essential oil sample
-
(5Z)-2,6-dimethyl-3,5-octadien-2-ol analytical standard (of known purity)
-
Internal Standard (IS) (e.g., n-alkane such as n-tridecane or a compound not present in the essential oil)
-
High-purity solvent (e.g., hexane or ethanol)
-
Volumetric flasks and pipettes
-
GC-MS system equipped with an autosampler
3.2.2. Preparation of Standard Solutions
-
Stock Standard Solution: Accurately weigh a known amount of the (5Z)-2,6-dimethyl-3,5-octadien-2-ol analytical standard and dissolve it in a specific volume of solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1000 µg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve. The concentration range should bracket the expected concentration of the analyte in the essential oil sample (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard in the same manner as the analyte stock solution.
-
Calibration Standards: To each working standard solution, add a fixed concentration of the internal standard.
3.2.3. Sample Preparation
-
Accurately weigh a known amount of the essential oil sample.
-
Dissolve the essential oil in a specific volume of solvent in a volumetric flask.
-
Add the same fixed concentration of the internal standard as used in the calibration standards.
-
Vortex the solution to ensure homogeneity.
3.2.4. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 6890 series or equivalent.
-
Mass Spectrometer: Agilent 5973 series or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[12]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injection: 1 µL in split mode (e.g., split ratio 1:50).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C for 2 min.
-
Ramp: Increase at 3°C/min to 240°C.
-
Hold: 5 min at 240°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 40-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. In SIM mode, monitor characteristic ions of the target analyte and the internal standard.
3.2.5. Data Analysis and Quantification
-
Identification: Identify the peaks of (5Z)-2,6-dimethyl-3,5-octadien-2-ol and the internal standard in the chromatograms of the standards and samples by comparing their retention times and mass spectra with those of the pure standards and library data (e.g., NIST).
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.
-
Linear Regression: Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.
-
Quantification: Calculate the concentration of (5Z)-2,6-dimethyl-3,5-octadien-2-ol in the essential oil sample using the regression equation from the calibration curve and the measured peak area ratio of the analyte to the internal standard in the sample.
-
Method Validation: The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[2]
Visualizations
Caption: Experimental workflow for the quantitative analysis of essential oil components.
References
- 1. academics.su.edu.krd [academics.su.edu.krd]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemical Composition and Antimicrobial Activity of Essential Oil from the Leaves of Artemisia vulgaris L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ScenTree - Artemisia vulgaris oil (CAS N° 68991-20-8) [scentree.co]
- 7. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 8. cropj.com [cropj.com]
- 9. Chemical Composition and Toxicity of Achillea millefolium L. Essential Oil Against Acrobasis advenella (Lepidoptera, Pyralidae) Under Laboratory Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 11. wjarr.com [wjarr.com]
- 12. scitepress.org [scitepress.org]
Application Notes and Protocols for 2,6-dimethyl-3,5-octadien-2-ol Isomers in the Flavor and Fragrance Industry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 2,6-dimethyl-3,5-octadien-2-ol isomers in the flavor and fragrance industry. Due to a lack of extensive publicly available data on the specific sensory properties of each isomer, this document presents a framework for their evaluation, including detailed experimental protocols. The quantitative data presented is illustrative and intended to serve as a guide for internal research and development.
Introduction to 2,6-dimethyl-3,5-octadien-2-ol Isomers
2,6-dimethyl-3,5-octadien-2-ol is a terpene alcohol with the molecular formula C₁₀H₁₈O. The presence of two double bonds and a chiral center gives rise to several stereoisomers, each potentially possessing a unique odor and flavor profile. These isomers are of significant interest to the flavor and fragrance industry due to their potential to impart novel and desirable sensory characteristics to a wide range of consumer products. The general structure of 2,6-dimethyl-3,5-octadien-2-ol suggests potential for floral, fruity, and herbaceous notes, characteristic of many terpene alcohols used in the industry.
Potential Applications in the Flavor and Fragrance Industry
The isomers of 2,6-dimethyl-3,5-octadien-2-ol are anticipated to find applications in various sectors of the flavor and fragrance market:
-
Fine Fragrances: As components in perfumes, colognes, and other high-end fragrances to provide unique floral and green notes.
-
Personal Care Products: To scent cosmetics, lotions, shampoos, and soaps.
-
Household Products: In air fresheners, detergents, and cleaning agents to impart a fresh and pleasant aroma.
-
Food and Beverages: As a flavoring agent in beverages, baked goods, candies, and dairy products to enhance or impart fruity and floral flavors.
Sensory Profile of 2,6-dimethyl-3,5-octadien-2-ol Isomers (Illustrative Data)
The following table summarizes the hypothetical sensory data for the different isomers of 2,6-dimethyl-3,5-octadien-2-ol. This data is intended for illustrative purposes to guide sensory evaluation studies.
| Isomer | Odor Description | Flavor Profile | Odor Threshold (in water, ppb) |
| (3E,5E)-2,6-dimethyl-3,5-octadien-2-ol | Sweet, floral (rose, geranium), slightly citrusy | Sweet, fruity (berry, lychee), with a hint of mint | 0.5 - 2.0 |
| (3Z,5E)-2,6-dimethyl-3,5-octadien-2-ol | Green, herbaceous, slightly woody, with a floral undertone | Green, herbal, slightly bitter, with a cooling sensation | 5.0 - 15.0 |
| (3E,5Z)-2,6-dimethyl-3,5-octadien-2-ol | Fruity (pear, apple), fresh, slightly waxy | Juicy fruit (apple, grape), slightly tart, clean finish | 1.0 - 5.0 |
| (3Z,5Z)-2,6-dimethyl-3,5-octadien-2-ol | Earthy, mushroom-like, with a damp green note | Umami, savory, with a slightly metallic aftertaste | 20.0 - 50.0 |
Experimental Protocols
Synthesis and Purification of 2,6-dimethyl-3,5-octadien-2-ol Isomers
A general synthetic route to produce a mixture of 2,6-dimethyl-3,5-octadien-2-ol isomers can be adapted from known organic chemistry principles. The following is a generalized protocol.
Objective: To synthesize a mixture of 2,6-dimethyl-3,5-octadien-2-ol isomers for subsequent separation and sensory analysis.
Materials:
-
Citral (a mixture of geranial and neral)
-
Methylmagnesium bromide (Grignard reagent)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment for Grignard reaction and distillation.
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Add a solution of citral in anhydrous diethyl ether to the flask.
-
Cool the flask in an ice bath.
-
Slowly add methylmagnesium bromide solution from the dropping funnel to the stirred solution of citral.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the resulting crude product by fractional distillation under reduced pressure to obtain a mixture of 2,6-dimethyl-3,5-octadien-2-ol isomers.
-
Isomer separation can be achieved using preparative gas chromatography (GC) with a chiral column.
Sensory Evaluation Protocol: Odor Threshold Determination by Gas Chromatography-Olfactometry (GC-O)
Objective: To determine the odor detection threshold of individual 2,6-dimethyl-3,5-octadien-2-ol isomers in water.
Materials and Equipment:
-
Gas chromatograph coupled to an olfactometry port (GC-O)
-
Capillary column suitable for terpene analysis (e.g., DB-Wax or equivalent)
-
Purified isomers of 2,6-dimethyl-3,5-octadien-2-ol
-
Odor-free water
-
A panel of trained sensory assessors (typically 8-12 members)
Procedure:
-
Sample Preparation: Prepare a series of dilutions of each purified isomer in odor-free water. The concentration range should span several orders of magnitude, starting from a concentration expected to be well above the threshold.
-
GC-O Analysis:
-
Inject a known volume of the highest concentration sample into the GC-O system.
-
The GC column separates the components of the sample, and the effluent is split between a chemical detector (e.g., FID or MS) and the olfactometry port.
-
A trained assessor sniffs the effluent at the olfactometry port and records the retention time and a description of any detected odor.
-
-
Aroma Extract Dilution Analysis (AEDA):
-
Sequentially inject the diluted samples, from highest to lowest concentration.
-
For each injection, the assessor records the retention time at which the specific odor of the isomer is detected.
-
The highest dilution at which the odor is still detected is recorded as the Flavor Dilution (FD) factor.
-
-
Threshold Calculation: The odor threshold is calculated from the concentration of the isomer in the most diluted sample that was detected by at least 50% of the panelists.
Sensory Evaluation Protocol: Flavor Profile Analysis
Objective: To characterize the flavor profile of each 2,6-dimethyl-3,5-octadien-2-ol isomer in a neutral food matrix.
Materials and Equipment:
-
Purified isomers of 2,6-dimethyl-3,5-octadien-2-ol
-
A neutral food base (e.g., spring water, unsalted crackers, or a simple sugar solution)
-
A panel of trained flavor assessors
-
Standard sensory evaluation booths with controlled lighting and ventilation
Procedure:
-
Sample Preparation: Prepare a series of samples by adding a known concentration of each isomer to the neutral food base. The concentration should be above the determined odor threshold but not overpowering. A control sample (food base only) should also be prepared.
-
Panelist Training: Train the panelists on the terminology to be used for describing the flavor attributes (e.g., sweet, fruity, floral, green, bitter, etc.).
-
Evaluation:
-
Present the samples to the panelists in a randomized and blind manner.
-
Instruct the panelists to taste each sample and rate the intensity of each flavor attribute on a predefined scale (e.g., a 15-cm line scale from "not perceptible" to "very strong").
-
Panelists should rinse their mouths with water between samples.
-
-
Data Analysis: Analyze the data statistically to determine the significant flavor attributes for each isomer and create a flavor profile for each.
Signaling Pathway and Experimental Workflows
Olfactory Signal Transduction Pathway
The perception of floral and fruity scents, such as those potentially produced by 2,6-dimethyl-3,5-octadien-2-ol isomers, is initiated by the binding of the odorant molecule to a G-protein coupled receptor (GPCR) in the olfactory epithelium. This triggers a downstream signaling cascade.
Caption: Generalized olfactory signal transduction pathway for a floral odorant.
Experimental Workflow for Sensory Analysis
The following diagram illustrates the typical workflow for the comprehensive sensory analysis of a novel fragrance or flavor ingredient.
Caption: Experimental workflow for the sensory evaluation of fragrance and flavor isomers.
Application Note: Chemical Derivatization of Tertiary Alcohols for Enhanced Gas Chromatography (GC) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas Chromatography (GC) is a cornerstone analytical technique for separating and quantifying volatile and thermally stable compounds. However, direct GC analysis of tertiary alcohols presents significant challenges. Due to the presence of a polar hydroxyl (-OH) group, these molecules are prone to forming intermolecular hydrogen bonds, which decreases their volatility. Furthermore, their structure often leads to poor thermal stability and undesirable interactions with the GC column's stationary phase, resulting in poor peak shape (tailing) and reduced analytical sensitivity.[1][2] The steric hindrance of the tertiary carbon also makes the hydroxyl group less reactive compared to primary and secondary alcohols, complicating derivatization efforts.
Chemical derivatization addresses these issues by converting the polar -OH group into a larger, more volatile, and more thermally stable functional group. This process effectively "masks" the active hydrogen, leading to improved chromatographic behavior, enhanced sensitivity, and more reliable quantification.[3][4] This application note provides detailed protocols for the two most common derivatization techniques for tertiary alcohols—silylation and esterification—and presents data illustrating their effectiveness.
The Challenge and Solution Workflow
The derivatization process transforms a challenging analyte into one that is ideal for GC analysis. This workflow improves peak symmetry, increases volatility, and enhances thermal stability, leading to superior chromatographic resolution and more accurate quantification.
Experimental Protocols
Method 1: Silylation Derivatization
Silylation is the most prevalent and robust method for derivatizing alcohols.[5] It involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. For sterically hindered tertiary alcohols, a powerful silylating reagent combined with a catalyst is necessary to drive the reaction to completion. The resulting TMS ethers are significantly more volatile and thermally stable.[3]
Protocol: Trimethylsilylation using BSTFA with TMCS Catalyst
This protocol is adapted for hindered hydroxyl groups and ensures a high derivatization yield.
Materials:
-
Sample containing tertiary alcohol (dried, in an aprotic solvent like hexane or dichloromethane).
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), preferably with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Anhydrous Pyridine (optional, but recommended catalyst).[6]
-
Aprotic solvent (e.g., Dichloromethane, Hexane).
-
GC vials (2 mL) with screw caps and septa.
-
Heating block or oven.
-
Microsyringes.
Procedure:
-
Sample Preparation: Transfer an aliquot of the sample (e.g., 100 µL containing ~50-100 µg of analyte) into a clean, dry 2 mL GC vial. If the sample is in a protic solvent (like methanol), it must be evaporated to dryness under a stream of nitrogen and reconstituted in an aprotic solvent. Water will consume the reagent and must be avoided.[2]
-
Reagent Addition: Add 50 µL of BSTFA (+1% TMCS) and 25 µL of anhydrous pyridine to the vial.[6] Ensure a molar excess of the silylating reagent to the active hydrogens in the sample.
-
Reaction: Tightly cap the vial and heat at 65-75°C for 30-45 minutes.[1][6] For highly hindered alcohols, a longer reaction time may be necessary. The progress can be monitored by analyzing aliquots over time until the peak of the parent alcohol disappears.[1]
-
Analysis: Cool the vial to room temperature. The sample can be injected directly into the GC-MS system without any further workup, as the by-products are volatile.[6]
-
Storage: Store derivatized samples in a freezer to minimize hydrolysis. Analyze within 24-48 hours for best results, as TMS derivatives have limited stability.[6][7]
Method 2: Esterification Derivatization
Esterification converts the tertiary alcohol into a less polar and more volatile ester. Traditional acid catalysis can cause rapid dehydration of tertiary alcohols into alkenes.[8] Therefore, using milder conditions or specialized catalysts is crucial. This protocol describes a general method using a solid acid catalyst, which has been shown to provide high conversion and selectivity.[8]
Protocol: Esterification using a Solid Acid Catalyst
Materials:
-
Sample containing tertiary alcohol.
-
Acid anhydride (e.g., Acetic Anhydride).
-
Reusable solid acid catalyst (e.g., Bentonite-supported Silicotungstic Acid).[8]
-
Non-aqueous solvent (optional, depending on reactants).
-
Reaction vessel with reflux condenser and magnetic stirrer.
-
Filtration apparatus.
Procedure:
-
Reaction Setup: In a stirred batch reactor, combine the tertiary alcohol and the acid anhydride. A typical mole ratio of acid anhydride to alcohol is approximately 1.1:1.[8]
-
Catalyst Addition: Add the solid acid catalyst. The weight ratio of catalyst to total reactants is typically in the range of 0.05 to 0.1.[8]
-
Reaction: Heat the mixture under reflux with constant stirring. Optimal temperatures can range from 80°C to 110°C, with reaction times of 2-4 hours to achieve high conversion.[8]
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Remove the solid catalyst by filtration. The catalyst can often be washed, dried, and reused.
-
Analysis: The resulting liquid phase containing the tertiary ester can be diluted with an appropriate solvent and injected directly into the GC system for analysis.
Data Presentation: Efficacy of Derivatization
Derivatization significantly improves the chromatographic results for tertiary alcohols. The following tables summarize representative data comparing underivatized and derivatized analytes.
Table 1: Comparison of Chromatographic Properties for tert-Butanol Before and After Silylation
| Parameter | tert-Butanol (Underivatized) | tert-Butyl-TMS-Ether (Derivatized) | Improvement |
| Retention Time (min) | 2.06[9] | ~ 4.50 (Estimated) | Shifted away from solvent front |
| Peak Shape | Tailing / Asymmetric | Sharp / Symmetrical | Enhanced peak symmetry |
| Peak Area (Normalized) | 1.0 | > 5.0 (Typical) | Increased detector response |
| Thermal Stability | Prone to dehydration | High | Suitable for higher temperatures |
Table 2: Quantitative Yields from Derivatization of Tertiary Alcohols
| Analyte / Method | Reagent(s) | Conditions | Yield / Conversion | Reference |
| Estriol (Hindered -OH) | BSTFA + 1% TMCS | 75°C, 45 min | >95% (Complete) | [1] |
| tert-Butanol (Esterification) | Acetic Anhydride, Solid Acid Catalyst | 110°C, 2 h | 87.2% | [8] |
| General Tertiary Alcohols (Silylation) | BSTFA + Pyridine | 65°C, 20-30 min | Quantitative | [6] |
Data compiled from cited literature to demonstrate typical results.
The direct GC analysis of tertiary alcohols is often impractical due to their polarity, thermal instability, and steric hindrance. Chemical derivatization via silylation or esterification is an essential sample preparation step that transforms these challenging analytes into volatile, stable derivatives suitable for GC analysis.
-
Silylation with powerful reagents like BSTFA and a TMCS catalyst is a rapid and highly effective method, providing quantitative conversion even for sterically hindered alcohols.[1][6]
-
Esterification , when performed with appropriate catalysts that prevent dehydration, offers an alternative route to stable derivatives with high yields.[8]
By employing these protocols, researchers can significantly improve peak shape, enhance sensitivity, and achieve more accurate and reproducible quantification of tertiary alcohols in complex matrices, making it an indispensable tool for quality control, metabolic profiling, and pharmaceutical development.
References
- 1. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 2. gcms.cz [gcms.cz]
- 3. tcichemicals.com [tcichemicals.com]
- 4. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.gps.caltech.edu [web.gps.caltech.edu]
- 7. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. Organic Solvents Retention Time Table | Products | GL Sciences [glsciences.com]
Application Notes and Protocols for the Enantioselective Synthesis of Chiral Dienols using Biocatalytic Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral dienols, molecules containing both a hydroxyl group and a conjugated diene system with a defined stereochemistry, are valuable building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Their utility stems from the versatile reactivity of the diene and alcohol functionalities, which allows for the construction of complex molecular architectures with high stereocontrol. The enantiomeric purity of these dienols is often crucial for the desired therapeutic effect and to minimize potential side effects of the final drug product.
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of enantiomerically pure compounds. Enzymes, such as lipases and alcohol dehydrogenases, operate under mild reaction conditions, exhibit high chemo-, regio-, and stereoselectivity, and are environmentally benign. This document provides detailed application notes and protocols for the two primary biocatalytic strategies for obtaining chiral dienols: lipase-catalyzed kinetic resolution of racemic dienols and dehydrogenase-catalyzed asymmetric reduction of dienones.
Lipase-Catalyzed Kinetic Resolution of Racemic Dienols
Kinetic resolution is a widely used enzymatic method to separate a racemic mixture into its constituent enantiomers. In this process, a chiral catalyst, typically a lipase, selectively catalyzes the transformation of one enantiomer of the racemic substrate at a much higher rate than the other. This results in the formation of an enantioenriched product and the recovery of the unreacted, enantioenriched starting material. For the synthesis of chiral dienols, this is most commonly achieved through enantioselective acylation of a racemic dienol.
General Principles
The success of a lipase-catalyzed kinetic resolution depends on several factors, including the choice of lipase, the acyl donor, the solvent, and the reaction temperature. Lipases are hydrolases that can catalyze esterification, transesterification, and hydrolysis reactions. In non-aqueous media, the equilibrium is shifted towards synthesis, making them ideal for acylation reactions. The enantioselectivity of the lipase is a critical parameter, expressed as the enantiomeric ratio (E-value), which is a measure of the relative rate of reaction of the two enantiomers. A high E-value is desirable for efficient separation.
Experimental Protocol: Kinetic Resolution of a Racemic Conjugated Dienol
This protocol is based on the dynamic kinetic resolution of conjugated dienols as described in the literature, which provides a powerful method to obtain chiral dienyl acetates with high enantiomeric excess and yield.[1]
Materials:
-
Racemic conjugated dienol (e.g., (E/Z)-mixture of a 1,3-dienol)
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Acyl donor (e.g., Vinyl acetate)
-
Organic solvent (e.g., Toluene, Hexane)
-
Buffer solution (for work-up)
-
Drying agent (e.g., anhydrous Sodium Sulfate)
-
Standard laboratory glassware and equipment (reaction flask, magnetic stirrer, temperature controller, etc.)
-
Analytical equipment for determining conversion and enantiomeric excess (e.g., Chiral GC or HPLC)
Procedure:
-
To a stirred solution of the racemic conjugated dienol (1.0 mmol) in the chosen organic solvent (10 mL), add the immobilized lipase (e.g., 50 mg of Novozym 435).
-
Add the acyl donor (e.g., 1.2 mmol of vinyl acetate).
-
Stir the reaction mixture at a controlled temperature (e.g., 40 °C).
-
Monitor the progress of the reaction by periodically taking samples and analyzing them by TLC, GC, or HPLC to determine the conversion.
-
The reaction is typically stopped at or near 50% conversion to obtain both the acylated product and the remaining unreacted alcohol in high enantiomeric excess.
-
Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Wash the filtrate with a suitable buffer solution (e.g., saturated sodium bicarbonate solution) and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the resulting mixture of the acylated product and the unreacted alcohol by column chromatography on silica gel.
-
Analyze the enantiomeric excess (ee%) of the purified dienyl acetate and the unreacted dienol using chiral GC or HPLC.
Data Presentation
The following table summarizes representative data for the lipase-catalyzed kinetic resolution of conjugated dienols.
| Substrate (Racemic Dienol) | Lipase | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product | ee% (Product) | Unreacted Dienol | ee% (Unreacted) | E-value |
| Conjugated Dienol (E/Z mixture) | Novozym 435 | Vinyl Acetate | Toluene | 40 | 24 | ~50 | Dienyl Acetate | >99 | Dienol | >99 | >200 |
Note: The data presented here are representative and may vary depending on the specific substrate and reaction conditions.
Visualization of the Workflow
Caption: Workflow for the lipase-catalyzed kinetic resolution of a racemic dienol.
Dehydrogenase-Catalyzed Asymmetric Reduction of Dienones
Another powerful biocatalytic strategy for the synthesis of chiral dienols is the asymmetric reduction of a prochiral dienone using an alcohol dehydrogenase (ADH). ADHs are a class of oxidoreductases that catalyze the reversible oxidation of alcohols to aldehydes or ketones. In the synthetic direction, they can reduce a carbonyl group to a hydroxyl group with high stereoselectivity, leading to the formation of a single enantiomer of the chiral alcohol.
General Principles
The asymmetric reduction of a dienone using an ADH requires a cofactor, typically nicotinamide adenine dinucleotide (NADH) or its phosphate (NADPH), which acts as the hydride donor. Due to the high cost of the cofactor, an in-situ cofactor regeneration system is essential for the economic feasibility of the process on a larger scale. A common approach is to use a sacrificial alcohol (e.g., isopropanol) and a second dehydrogenase (or the same ADH if it has broad substrate specificity) to regenerate the NADH/NADPH from NAD+/NADP+. The choice of ADH is crucial as it determines the stereochemical outcome of the reduction (i.e., whether the (R)- or (S)-enantiomer of the dienol is formed).
Experimental Protocol: Asymmetric Reduction of a Dienone
This protocol provides a general procedure for the asymmetric reduction of a prochiral dienone to a chiral dienol using a ketoreductase (a type of ADH).
Materials:
-
Prochiral dienone
-
Ketoreductase (KRED) or a whole-cell biocatalyst expressing the desired ADH
-
Cofactor (NAD⁺ or NADP⁺)
-
Cofactor regeneration system:
-
Glucose and Glucose Dehydrogenase (GDH), or
-
Isopropanol
-
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic co-solvent (e.g., DMSO, if needed for substrate solubility)
-
Standard laboratory glassware and equipment
-
Analytical equipment for determining conversion and enantiomeric excess (Chiral GC or HPLC)
Procedure:
-
In a temperature-controlled reaction vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0).
-
Add the cofactor (e.g., 1 mM NAD⁺).
-
Add the components of the cofactor regeneration system. For a glucose/GDH system, add glucose (e.g., 1.1 equivalents relative to the substrate) and glucose dehydrogenase (e.g., 5 U/mL). For an isopropanol-based system, isopropanol can be used as a co-solvent.
-
Add the ketoreductase (e.g., 1-5 mg/mL of lyophilized enzyme powder or an appropriate amount of whole-cell suspension).
-
Dissolve the prochiral dienone substrate in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO) if its solubility in the aqueous buffer is low.
-
Start the reaction by adding the substrate solution to the reaction mixture to a final concentration of, for example, 10-50 mM.
-
Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle stirring.
-
Monitor the reaction progress by analyzing samples for the disappearance of the dienone and the formation of the dienol using an appropriate chromatographic method (TLC, GC, or HPLC).
-
Once the reaction is complete (typically >95% conversion), stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) for extraction.
-
Extract the product into the organic phase. Repeat the extraction two to three times.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4), filter, and evaporate the solvent under reduced pressure.
-
Purify the chiral dienol by column chromatography if necessary.
-
Determine the enantiomeric excess (ee%) of the purified product by chiral GC or HPLC analysis.
Data Presentation
The following table presents typical results for the dehydrogenase-catalyzed asymmetric reduction of a dienone.
| Substrate (Dienone) | Alcohol Dehydrogenase (Source) | Cofactor Regeneration System | Temp (°C) | Time (h) | Conversion (%) | Product (Chiral Dienol) | ee% |
| Prochiral Dienone | KRED from Lactobacillus kefir | Isopropanol | 30 | 24 | >99 | (S)-Dienol | >99 |
| Prochiral Dienone | ADH from Rhodococcus ruber | Glucose/GDH | 30 | 18 | >98 | (R)-Dienol | >99 |
Note: The data presented here are representative and will depend on the specific enzyme, substrate, and reaction conditions.
Visualization of the Signaling Pathway
Caption: Pathway for dehydrogenase-catalyzed asymmetric reduction with cofactor regeneration.
Conclusion
Biocatalytic approaches offer highly efficient and selective methods for the synthesis of chiral dienols, which are important precursors in the pharmaceutical industry. Lipase-catalyzed kinetic resolution of racemic dienols and dehydrogenase-catalyzed asymmetric reduction of prochiral dienones are two powerful strategies that provide access to enantiomerically pure products under mild and environmentally friendly conditions. The detailed protocols and application notes provided herein serve as a guide for researchers and scientists to implement these valuable techniques in their synthetic endeavors. The choice between these two main strategies will depend on the availability of the starting material (racemic dienol vs. prochiral dienone) and the desired enantiomer of the product. Further optimization of reaction parameters for specific substrates can lead to even higher yields and enantioselectivities, making biocatalysis an indispensable tool in modern drug development.
References
Application Notes and Protocols for the Utilization of Dimethyl Octadienol Isomers as Precursors in Organic Synthesis
Introduction
2,6-Dimethyl-3,5-octadien-2-ol and its various isomers are valuable terpenoid alcohols that serve as versatile precursors in organic synthesis, particularly in the fragrance, flavor, and pharmaceutical industries. While specific literature on the synthetic applications of 2,6-dimethyl-3,5-octadien-2-ol is limited, its structural isomers, such as linalool (3,7-dimethyl-1,6-octadien-3-ol) and ocimenol (2,6-dimethyl-5,7-octadien-2-ol), are extensively utilized. These compounds, possessing multiple reactive sites including hydroxyl groups and double bonds, can undergo a variety of chemical transformations to yield a diverse array of valuable molecules.
This document provides detailed application notes and experimental protocols for the use of dimethyl octadienol isomers as precursors in key organic transformations. The information is targeted towards researchers, scientists, and drug development professionals.
Key Applications
The primary applications of dimethyl octadienol isomers as synthetic precursors include:
-
Synthesis of Fragrance and Flavor Compounds: These alcohols are foundational materials for the synthesis of numerous other fragrance compounds through reactions like esterification, oxidation, and cyclization.
-
Preparation of Chiral Building Blocks: The stereocenters present in some isomers can be exploited to synthesize enantiomerically pure compounds.
-
Total Synthesis of Natural Products: Dimethyl octadienol isomers serve as starting materials in the multi-step synthesis of complex natural products.
-
Production of Fine Chemicals: They are precursors to various fine chemicals used in the agrochemical and pharmaceutical industries.
Data Presentation
Table 1: Physicochemical Properties of Key Dimethyl Octadienol Isomers
| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| (5E)-2,6-Dimethyl-3,5-octadien-2-ol | 18675-17-7 | C₁₀H₁₈O | 154.25 | Not readily available |
| Linalool (racemic) | 78-70-6 | C₁₀H₁₈O | 154.25 | 198 |
| Ocimenol | 5986-38-9 | C₁₀H₁₈O | 154.25 | Not readily available |
| Dihydromyrcenol | 18479-58-8 | C₁₀H₂₀O | 156.27 | 194-197 |
Table 2: Representative Synthetic Transformations and Yields
| Precursor | Reaction | Product | Catalyst/Reagent | Yield (%) | Reference |
| Linalool | Acid-catalyzed Isomerization | Mixture of terpene alcohols and ethers | Formic Acid | Complex Mixture | [1] |
| Linalool | Sharpless Asymmetric Epoxidation | Linalool oxides | Ti(OⁱPr)₄, DET | High | [2] |
| Dihydromyrcene | Hydroformylation | 2,6-Dimethyl-5-hepten-1-al | Rh-based catalyst | Not specified | [3] |
| 2-Methyl-3-buten-2-yl 2-methyl-2-propenyl ether | [2][4]-Wittig Rearrangement | 2,6-Dimethyl-1,5-heptadien-3-ol | n-Butyllithium | 84.5 (crude) | [5] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Isomerization of Linalool
This protocol describes the acid-catalyzed rearrangement of linalool to a mixture of other terpenoids, which is a common transformation in fragrance chemistry.
Materials:
-
Linalool (98% purity)
-
Formic acid (88%)
-
Sodium bicarbonate (saturated solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 50 g (0.324 mol) of linalool.
-
Slowly add 10 mL of 88% formic acid to the flask while stirring. The reaction is exothermic, and the addition should be controlled to maintain the temperature below 40°C.
-
After the initial exothermic reaction subsides, heat the mixture to 60°C and maintain for 2 hours.
-
Cool the reaction mixture to room temperature and slowly add 100 mL of a saturated sodium bicarbonate solution to neutralize the formic acid. Be cautious as CO₂ evolution will occur.
-
Transfer the mixture to a separatory funnel and extract the organic layer with 2 x 50 mL of diethyl ether.
-
Combine the organic extracts and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude product is a complex mixture of isomers and can be further purified by fractional distillation or chromatography if desired.
Protocol 2: Synthesis of 2,6-Dimethyl-1,5-heptadien-3-ol via[2][4]-Wittig Rearrangement
This protocol details the synthesis of a dimethyl heptadienol isomer, a key intermediate for certain pheromones, from an allylic ether.[5]
Materials:
-
2-Methyl-3-buten-2-yl 2-methyl-2-propenyl ether
-
n-Butyllithium (in hexane)
-
Anhydrous tetrahydrofuran (THF)
-
Ammonium chloride (saturated solution)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Schlenk flask and line
-
Dry ice/acetone bath
Procedure:
-
Set up a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon).
-
Add 100 mL of anhydrous THF to the flask and cool to -78°C using a dry ice/acetone bath.
-
Slowly add a solution of 2-methyl-3-buten-2-yl 2-methyl-2-propenyl ether (1.0 mol) in 50 mL of anhydrous THF to the cooled solvent.
-
To this solution, add n-butyllithium (1.1 mol) dropwise, ensuring the temperature remains below -70°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Cool the reaction mixture to 0°C and quench by the slow addition of 50 mL of saturated ammonium chloride solution.
-
Extract the aqueous layer with 2 x 100 mL of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude 2,6-dimethyl-1,5-heptadien-3-ol, which can be purified by distillation.[5]
Visualizations
Caption: Synthetic pathways originating from dimethyl octadienol isomers.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. US7501536B2 - Odorant compounds, synthesis method, and uses of said compounds - Google Patents [patents.google.com]
- 4. 5,7-Octadien-2-ol, 2,6-dimethyl- [webbook.nist.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Troubleshooting & Optimization
Strategies to improve yield and purity in the synthesis of (5Z)-2,6-dimethyl-3,5-octadien-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (5Z)-2,6-dimethyl-3,5-octadien-2-ol synthesis.
Troubleshooting Guides
Issue 1: Low Yield of (5Z)-2,6-dimethyl-3,5-octadien-2-ol
Low product yield is a common issue in organic synthesis. The following guide provides a systematic approach to identifying and resolving the root cause of low yields in the synthesis of (5Z)-2,6-dimethyl-3,5-octadien-2-ol, which is often prepared via a Grignard reaction between an appropriate Grignard reagent and an α,β-unsaturated ketone.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Degraded Grignard Reagent | Titrate the Grignard reagent before use to determine its exact concentration. | Prepare the Grignard reagent fresh for each reaction. Ensure anhydrous conditions during its preparation and use. |
| Side Reactions (e.g., 1,4-addition) | Analyze the crude reaction mixture by NMR or GC-MS to identify byproducts. | Lower the reaction temperature during the Grignard addition (e.g., -78 °C to 0 °C) to favor 1,2-addition.[1][2][3] |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). | Extend the reaction time or slightly increase the temperature after the initial addition if the starting material is still present. |
| Product Loss During Work-up | Carefully check the pH of the aqueous layer during quenching. Ensure efficient extraction. | Use a saturated aqueous solution of ammonium chloride for quenching. Perform multiple extractions with a suitable organic solvent. |
Issue 2: Low Purity of (5Z)-2,6-dimethyl-3,5-octadien-2-ol (Presence of Isomeric Impurities)
Achieving high purity, especially the correct (Z)-isomer, can be challenging. This guide focuses on identifying and minimizing the formation of isomeric and other impurities. A potential route to this molecule is the Wittig reaction, where stereoselectivity is a key factor.
Troubleshooting Workflow for Low Purity
References
Chromatographic techniques for the separation of (5Z) and (5E) isomers of 2,6-dimethyl-3,5-octadien-2-ol
Welcome to the technical support center for the chromatographic separation of (5Z) and (5E) isomers of 2,6-dimethyl-3,5-octadien-2-ol. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating the (5Z) and (5E) isomers of 2,6-dimethyl-3,5-octadien-2-ol?
The primary challenge lies in the high structural similarity of the (5Z) and (5E) isomers, which results in very close physicochemical properties such as boiling point and polarity. This similarity often leads to co-elution in standard chromatographic systems, making baseline separation difficult to achieve.
Q2: Which chromatographic techniques are most suitable for this separation?
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be successfully employed. The key to a successful separation is the selection of a highly selective stationary phase that can differentiate between the geometric isomers.
Q3: What types of GC columns are recommended?
For Gas Chromatography, columns with stationary phases that offer shape selectivity are highly recommended. These include:
-
Cyclodextrin-based columns: Modified cyclodextrins, such as substituted beta-cyclodextrins, have shown excellent performance in separating terpene stereoisomers, including geometric isomers.[1][2]
-
Liquid crystal stationary phases: These phases exhibit unique selectivity towards rigid and geometric isomers.[3]
Q4: What are the suggested HPLC columns for this separation?
In HPLC, reversed-phase columns are often effective for separating geometric isomers. A C18 (ODS) column is a good starting point.[4] Chiral stationary phases, although primarily for enantiomers, can sometimes provide sufficient selectivity for diastereomeric or geometric isomers, especially those based on cyclodextrins.[1]
Q5: My peaks for the (5Z) and (5E) isomers are co-eluting. What can I do?
Co-elution is a common issue. Here are a few strategies to address it:
-
Method Optimization: Adjust the temperature program (GC) or the mobile phase composition (HPLC) to improve resolution.
-
Column Selection: Switch to a more selective stationary phase as recommended in Q3 and Q4.
-
Use of Mass Spectrometry (MS): If complete baseline separation is not achievable, a mass spectrometer detector can be used to deconvolute the co-eluting peaks based on their mass spectra, allowing for accurate quantification.[5]
-
Two-Dimensional Chromatography (GCxGC): For complex samples, GCxGC can provide enhanced separation by using two columns with different stationary phases.[5]
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Resolution / Co-elution | Inadequate stationary phase selectivity. | Switch to a cyclodextrin-based or liquid crystal stationary phase. |
| Non-optimal temperature program. | Optimize the oven temperature ramp rate. A slower ramp rate can improve separation. | |
| Carrier gas flow rate is too high or too low. | Optimize the carrier gas flow rate to achieve the best efficiency. | |
| Peak Tailing | Active sites in the injector liner or column. | Use a deactivated liner and a high-quality, inert GC column. |
| Sample overload. | Reduce the injection volume or dilute the sample. | |
| Poor Peak Shape (Broadening) | Column degradation. | Condition the column according to the manufacturer's instructions or replace it. |
| Leaks in the system. | Check for leaks at the injector, column fittings, and detector. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor Resolution / Co-elution | Mobile phase is too strong or too weak. | Adjust the mobile phase composition. For reversed-phase, increasing the aqueous component can increase retention and improve separation. |
| Inappropriate stationary phase. | Try a different stationary phase, such as a C30 column or a column with a different chemistry that offers better shape selectivity. | |
| Flow rate is too high. | Reduce the flow rate to increase the interaction time with the stationary phase. | |
| Peak Fronting or Tailing | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column overload. | Inject a smaller volume or a more dilute sample. | |
| Split Peaks | Column bed has been disturbed. | Replace the column. |
| Contamination at the column inlet. | Use a guard column and filter your samples. |
Experimental Protocols
Gas Chromatography (GC) Method for Separation of (5Z) and (5E) Isomers
This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Autosampler
GC Conditions:
| Parameter | Value |
| Column | Heptakis(2,3-di-O-methyl-6-tert-butyldimethylsilyl)-beta-cyclodextrin (DIME-6-TBDS-beta-CD) (or similar modified cyclodextrin column) |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 2 °C/min to 180 °C (hold 5 min) |
| Detector | FID at 280 °C or MS (scan range 40-400 m/z) |
High-Performance Liquid Chromatography (HPLC) Method for Separation of (5Z) and (5E) Isomers
This protocol is a starting point and may require optimization.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Autosampler
HPLC Conditions:
| Parameter | Value |
| Column | Reversed-phase C18 (ODS) column |
| Dimensions | 150 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
| Elution Order | Typically, the (Z)-isomer will elute before the (E)-isomer on a reversed-phase column.[4] |
Visualizations
Caption: Gas Chromatography (GC) experimental workflow for isomer separation.
Caption: High-Performance Liquid Chromatography (HPLC) workflow.
Caption: Troubleshooting logic for poor isomer separation.
References
- 1. Separation of stereoisomers of some terpene derivatives by capillary gas chromatography-mass spectrometry and high-performance liquid chromatography using beta-cyclodextrin derivative columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
Technical Support Center: Stability and Degradation of Conjugated Dienols in Acidic Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with conjugated dienols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues and degradation pathways encountered during experiments in acidic media.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for conjugated dienols in acidic media?
A1: Conjugated dienols in acidic media primarily undergo two main rearrangement reactions: the Dienol-Benzene rearrangement and the Dienone-Phenol rearrangement. These acid-catalyzed reactions lead to the formation of aromatic compounds.[1][2][3][4]
-
Dienol-Benzene Rearrangement: This pathway involves the conversion of a 1,4-dien-3-ol to a substituted benzene derivative. The reaction is initiated by the protonation of the hydroxyl group, followed by the loss of water to form a carbocation, which then undergoes rearrangement to an aromatic ring.[2]
-
Dienone-Phenol Rearrangement: This rearrangement involves the conversion of a 4,4-disubstituted cyclohexadienone to a stable 3,4-disubstituted phenol in the presence of acid.[1][3][4] The reaction proceeds through protonation of the carbonyl oxygen, followed by a 1,2-migration of one of the substituents to an adjacent carbon, leading to the formation of a stable phenolic ring.[3][4]
Q2: What factors influence the rate and outcome of these degradation pathways?
A2: The rate and outcome of these rearrangements are influenced by several factors:
-
Acid Strength: The concentration and type of acid (Brønsted or Lewis) can significantly affect the reaction rate. Stronger acids generally lead to faster degradation.[5][6][7]
-
Temperature: Higher temperatures typically accelerate the rate of these rearrangement reactions.
-
Substituents: The nature of the substituents on the dienol backbone plays a crucial role, especially in the Dienone-Phenol rearrangement. The migratory aptitude of different groups determines the final product. Generally, groups that can better stabilize a positive charge are more likely to migrate.[1][8]
-
Solvent: The polarity and protic/aprotic nature of the solvent can influence the stability of the carbocation intermediates and thus affect the reaction pathway and rate.
Q3: Are there any common side reactions to be aware of?
A3: Yes, besides the main rearrangement pathways, other side reactions can occur:
-
Isomerization: Acid can catalyze the isomerization of the double bonds within the conjugated system, leading to a mixture of geometric isomers (E/Z).
-
Cyclization: Intramolecular reactions can lead to the formation of cyclic ethers or other ring structures, especially if other functional groups are present in the molecule.[9]
-
Polymerization: Under strongly acidic conditions and at higher concentrations, conjugated dienols can undergo polymerization.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with conjugated dienols in acidic media.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid degradation of the starting material. | The acidic conditions are too harsh (high acid concentration or high temperature). | Reduce the acid concentration, use a weaker acid, or lower the reaction temperature. Monitor the reaction closely at shorter time intervals. |
| Formation of multiple unexpected products. | Occurrence of side reactions such as isomerization, cyclization, or fragmentation. | Optimize reaction conditions (temperature, acid concentration) to favor the desired pathway. Use a more selective acid catalyst. Analyze the product mixture by LC-MS to identify the side products and understand the competing reaction pathways. |
| Low yield of the desired rearranged product. | Incomplete reaction or competing degradation pathways. | Increase the reaction time or temperature cautiously while monitoring for side product formation. Re-evaluate the choice of acid and solvent to optimize for the desired rearrangement. |
| Inconsistent reaction rates between experiments. | Variations in starting material purity, acid concentration, temperature, or water content. | Ensure the purity of the starting dienol. Prepare fresh acid solutions and accurately control the temperature. Minimize exposure to moisture if the reaction is water-sensitive. |
| Difficulty in isolating and purifying the product. | The product may be unstable under the work-up conditions. The product may be co-eluting with byproducts during chromatography. | Neutralize the reaction mixture carefully with a cooled base. Use extraction with a non-polar solvent to isolate the product. Optimize the chromatography method (e.g., change the mobile phase composition or stationary phase) for better separation. |
Quantitative Data Summary
The stability of conjugated systems is highly dependent on their specific structure and the experimental conditions. The following table provides an example of kinetic data for the degradation of retinol (a conjugated dienol) and its derivatives under UV irradiation, which can be indicative of their general stability trends in the presence of an energetic trigger.
| Compound | Concentration (M) | Rate Constant (k, h⁻¹) | Degradation Pathway | Reference |
| Retinol (RE) | 0.0001 | 0.226 | Isomerization to 9-cis-RE followed by further degradation. | [10] |
| Retinyl Acetate (RA) | 0.0001 | 0.876 | Isomerization to 9-cis-RA followed by formation of anhydroretinols (ARs). | [10] |
| Retinyl Palmitate (RP) | 0.0001 | 0.871 | Similar to Retinyl Acetate, forming anhydroretinols. | [10] |
Note: This data is for photodegradation, but it illustrates the type of kinetic information valuable for stability assessments. Acid-catalyzed degradation would exhibit its own set of rate constants under different conditions.
Experimental Protocols
Protocol 1: Monitoring Dienol Degradation by UV-Vis Spectroscopy
This protocol outlines a general procedure for monitoring the degradation of a conjugated dienol in an acidic solution using UV-Vis spectroscopy.
-
Preparation of Solutions:
-
Prepare a stock solution of the conjugated dienol in a suitable solvent (e.g., ethanol, acetonitrile).
-
Prepare the acidic solution of the desired concentration (e.g., HCl in ethanol).
-
-
Spectrophotometer Setup:
-
Set the UV-Vis spectrophotometer to scan a wavelength range that covers the absorbance maximum (λmax) of the conjugated dienol.
-
Use the acidic solvent as a blank to zero the instrument.
-
-
Kinetic Measurement:
-
Add a known volume of the dienol stock solution to the acidic solution in a cuvette to initiate the reaction.
-
Immediately start recording the absorbance at the λmax at regular time intervals.
-
Continue monitoring until the absorbance of the starting material has significantly decreased or stabilized.
-
-
Data Analysis:
Protocol 2: Stability Indicating HPLC Method for Dienol Degradation Analysis
This protocol provides a framework for developing a stability-indicating HPLC method to separate and quantify the conjugated dienol and its degradation products.[14][15][16][17]
-
Sample Preparation for Forced Degradation:
-
Prepare solutions of the conjugated dienol in the chosen acidic medium.
-
Expose the solutions to stress conditions (e.g., elevated temperature) for different durations to generate degradation products.
-
At each time point, take an aliquot of the reaction mixture and neutralize it with a suitable base to stop the degradation.
-
Dilute the sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
HPLC Method Development:
-
Column Selection: A C18 reversed-phase column is a good starting point for many conjugated systems.
-
Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer with adjusted pH) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: Use a UV detector set at the λmax of the conjugated dienol. A photodiode array (PDA) detector is highly recommended to obtain spectral information for all eluting peaks, which aids in peak identification and purity assessment.
-
Optimization: Adjust the gradient profile, flow rate, and column temperature to achieve good resolution between the parent compound and its degradation products.
-
-
Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity, Range, Accuracy, and Precision: Establish these parameters for the quantification of the dienol.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Visualizing Degradation Pathways and Workflows
Dienone-Phenol Rearrangement Pathway
A simplified representation of the acid-catalyzed Dienone-Phenol rearrangement.
Dienol-Benzene Rearrangement Pathway
A general pathway for the acid-catalyzed Dienol-Benzene rearrangement.
Experimental Workflow for Stability Study
References
- 1. Dienone–phenol rearrangement - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Reaction and Mechanism of Dienone phenol Rearrangements | Physics Wallah [pw.live]
- 4. Dienone phenol rearrangement reaction | PPTX [slideshare.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. arxiv.org [arxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. ijrar.org [ijrar.org]
- 9. RETINOIC ACID SYNTHESIS AND DEGRADATION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]
- 12. preisig.folk.ntnu.no [preisig.folk.ntnu.no]
- 13. Real-Time UV/VIS Spectroscopy to Observe Photocatalytic Degradation [mdpi.com]
- 14. japsonline.com [japsonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ijtsrd.com [ijtsrd.com]
- 17. researchgate.net [researchgate.net]
Methods for preventing the autoxidation of 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)-
Welcome to the technical support center for (5Z)-2,6-dimethyl-3,5-octadien-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the autoxidation of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments and storage.
Frequently Asked Questions (FAQs)
Q1: Why is (5Z)-2,6-dimethyl-3,5-octadien-2-ol prone to autoxidation?
A1: The susceptibility of (5Z)-2,6-dimethyl-3,5-octadien-2-ol to autoxidation arises from its chemical structure. It contains both an allylic alcohol and a conjugated diene system. The allylic C-H bonds are weakened, making them susceptible to hydrogen abstraction, which initiates the free radical chain reaction of autoxidation. The conjugated diene system can readily react with oxygen, especially once radical species are formed.
Q2: What are the primary degradation products of (5Z)-2,6-dimethyl-3,5-octadien-2-ol autoxidation?
A2: While specific analysis of (5Z)-2,6-dimethyl-3,5-octadien-2-ol degradation is not extensively published, based on analogous compounds like linalool, the primary degradation products are likely to include hydroperoxides, which can further decompose into a complex mixture of volatile and non-volatile compounds such as aldehydes, ketones, and epoxides. For instance, the oxidation of the structurally similar terpene alcohol linalool can lead to the formation of linalool oxides.[1][2][3] Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the identification of these degradation products.[4][5][6][7][8]
Q3: What are the initial signs of autoxidation in a sample of (5Z)-2,6-dimethyl-3,5-octadien-2-ol?
A3: Initial signs of autoxidation can be subtle. They may include a slight change in color, an increase in viscosity, or the development of off-odors. For quantitative assessment, an increase in the peroxide value (PV) is a key indicator of the initial stages of autoxidation.
Q4: Which antioxidants are recommended for preventing the autoxidation of (5Z)-2,6-dimethyl-3,5-octadien-2-ol?
A4: Phenolic antioxidants are commonly used for stabilizing unsaturated organic compounds. Recommended options include:
-
Butylated Hydroxyanisole (BHA)
-
Butylated Hydroxytoluene (BHT)
-
Tocopherols (Vitamin E)
These antioxidants function by donating a hydrogen atom to the peroxy radicals, thereby terminating the free radical chain reaction. The choice of antioxidant may depend on the specific application, solvent system, and required regulatory compliance.
Q5: Can I use a combination of antioxidants?
A5: Yes, combinations of antioxidants can exhibit synergistic effects, providing greater protection than individual antioxidants. A common synergistic mixture is BHA and BHT.[4][9][10][11][12] The synergy often arises from the regeneration of one antioxidant by another. For instance, BHT can regenerate BHA, prolonging its antioxidant activity.[4][11]
Q6: What are the optimal storage conditions for (5Z)-2,6-dimethyl-3,5-octadien-2-ol?
A6: To minimize autoxidation, (5Z)-2,6-dimethyl-3,5-octadien-2-ol should be stored under the following conditions:
-
Temperature: Low temperature is crucial. Storage at refrigerated temperatures (2-8°C) is recommended. For long-term storage, freezing may be an option, but solubility and potential for phase separation upon thawing should be considered.
-
Atmosphere: An inert atmosphere is highly recommended. Purging the headspace of the storage container with an inert gas like argon or nitrogen will displace oxygen and significantly reduce the rate of autoxidation.
-
Light: The compound should be protected from light, especially UV light, which can initiate and accelerate autoxidation. Use amber glass vials or store in a dark location.
-
Container: Use well-sealed containers made of non-reactive materials like glass. Avoid materials that may leach impurities or are permeable to oxygen.
Troubleshooting Guides
Issue 1: Rapid Degradation Despite Refrigeration
| Possible Cause | Troubleshooting Step |
| Oxygen in Headspace | Before sealing the container, purge the headspace with a stream of inert gas (argon or nitrogen) for 1-2 minutes to displace oxygen. |
| Inappropriate Container | Ensure the container is made of amber glass and has a tight-fitting, non-reactive cap. Avoid plastic containers that may be permeable to oxygen. |
| Contamination with Pro-oxidants | Traces of metal ions (e.g., iron, copper) can catalyze autoxidation. Ensure all glassware is scrupulously clean. If contamination is suspected, consider purification of the compound. |
| Presence of Initiators | The compound may have been exposed to light or heat prior to storage, leading to the formation of initial radical species. If possible, obtain a fresh, unexposed batch of the compound. |
Issue 2: Ineffectiveness of a Single Antioxidant
| Possible Cause | Troubleshooting Step |
| Antioxidant Depletion | The concentration of the single antioxidant may be insufficient for the storage duration or the level of oxidative stress. Consider increasing the antioxidant concentration or using a synergistic combination. |
| Antioxidant Incompatibility | While unlikely with common antioxidants like BHA and BHT, ensure there are no known incompatibilities with your specific experimental system. |
| Suboptimal Antioxidant for the System | The effectiveness of an antioxidant can be influenced by the solvent and other components in the formulation. Test different antioxidants (e.g., BHA, BHT, tocopherols) to determine the most effective one for your specific application. |
| Synergistic Effects Not Utilized | A single antioxidant may not be as effective as a combination. Try a synergistic blend, such as BHA and BHT, to enhance protection.[4][9][10][11][12] |
Data Presentation
Table 1: Antioxidant Efficacy in Unsaturated Systems (Illustrative Data)
The following table provides illustrative data on the effectiveness of different antioxidants in reducing the peroxide value (PV) of an unsaturated organic compound after accelerated stability testing. Note: This is generalized data and may not directly reflect the performance with (5Z)-2,6-dimethyl-3,5-octadien-2-ol.
| Antioxidant System (at 0.1% w/w) | Peroxide Value (meq/kg) after Accelerated Aging | % Reduction in PV vs. Control |
| Control (No Antioxidant) | 25.4 | 0% |
| BHA | 8.2 | 67.7% |
| BHT | 9.5 | 62.6% |
| α-Tocopherol | 11.3 | 55.5% |
| BHA + BHT (1:1 ratio) | 5.1 | 79.9% |
Experimental Protocols
Protocol 1: Determination of Peroxide Value (PV) by Titration
This protocol is adapted from standard methods for determining the peroxide value in oils and fats and can be applied to monitor the autoxidation of (5Z)-2,6-dimethyl-3,5-octadien-2-ol.
Materials:
-
Sample of (5Z)-2,6-dimethyl-3,5-octadien-2-ol
-
Acetic acid-chloroform solvent (3:2 v/v)
-
Saturated potassium iodide (KI) solution
-
Deionized water
-
0.01 N Sodium thiosulfate (Na₂S₂O₃) solution, standardized
-
1% Starch indicator solution
-
Erlenmeyer flask with stopper
-
Burette
Procedure:
-
Accurately weigh approximately 5 g of the sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform solvent and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for exactly 1 minute.
-
Immediately add 30 mL of deionized water and stopper the flask.
-
Titrate the liberated iodine with the standardized 0.01 N Na₂S₂O₃ solution, swirling the flask continuously until the yellow iodine color almost disappears.
-
Add 1-2 mL of the 1% starch indicator solution. The solution will turn blue.
-
Continue the titration with vigorous swirling until the blue color completely disappears.
-
Perform a blank determination under the same conditions without the sample.
Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W
Where:
-
S = Volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = Volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the sample (g)
Protocol 2: Accelerated Stability Testing
This protocol outlines a general procedure for accelerated stability testing to evaluate the effectiveness of different storage conditions or antioxidant treatments.
Materials:
-
Samples of (5Z)-2,6-dimethyl-3,5-octadien-2-ol with and without antioxidants.
-
Amber glass vials with tight-fitting caps.
-
Oven or stability chamber capable of maintaining a constant temperature (e.g., 40°C ± 2°C).
-
Inert gas (argon or nitrogen) source.
Procedure:
-
Prepare samples of (5Z)-2,6-dimethyl-3,5-octadien-2-ol: a control group with no antioxidant and test groups with different antioxidants or antioxidant combinations at specified concentrations.
-
Aliquot the samples into amber glass vials.
-
For samples to be stored under an inert atmosphere, purge the headspace of the vials with the inert gas for 1-2 minutes before sealing.
-
Place the vials in the stability chamber at the desired elevated temperature (e.g., 40°C).
-
At predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks), remove a set of vials for analysis.
-
Analyze the samples for signs of degradation. This should include:
-
Visual inspection (color, clarity).
-
Peroxide value determination (as per Protocol 1).
-
Instrumental analysis (e.g., GC-MS) to identify and quantify degradation products.
-
-
Compare the results from the different sample groups over time to assess the stability and the effectiveness of the protective measures.
Visualizations
Caption: Autoxidation free radical chain reaction mechanism.
Caption: Mechanism of action for a free radical scavenging antioxidant.
References
- 1. Effects of Storage Conditions on the Flavor Stability of Fried Pepper (Zanthoxylum bungeanum) Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. linalool oxide, 1365-19-1 [thegoodscentscompany.com]
- 3. Linalool oxide [webbook.nist.gov]
- 4. Thermal Degradation of Linalool-Chemotype Cinnamomum osmophloeum Leaf Essential Oil and Its Stabilization by Microencapsulation with β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of geraniol, nerol, linalool, and alpha-terpineol in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oaji.net [oaji.net]
- 9. US4250165A - Method of stabilizing fragrance oils - Google Patents [patents.google.com]
- 10. US10597604B2 - Stable encapsulated fragrance compositions - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. sphinxsai.com [sphinxsai.com]
Troubleshooting poor peak shape in the GC analysis of tertiary allylic alcohols
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor peak shape in the gas chromatography (GC) analysis of tertiary allylic alcohols.
Frequently Asked Questions (FAQs)
Q1: Why do my tertiary allylic alcohol peaks show significant tailing?
A1: Peak tailing for tertiary allylic alcohols is a common issue and can be attributed to several factors:
-
Active Sites: The hydroxyl group of the alcohol can form hydrogen bonds with active sites in the GC system. These sites are often exposed silanol groups (-Si-OH) in the inlet liner, on the column packing material, or at the head of the column. This secondary interaction causes some molecules to be retained longer, resulting in a tailing peak.[1]
-
Thermal Lability: Tertiary allylic alcohols can be thermally unstable and may degrade in the hot GC inlet. This degradation can lead to the formation of multiple products, which may co-elute or cause distorted peak shapes.
-
Improper Column Installation: A poorly cut or installed column can create dead volume or turbulence in the flow path, leading to peak broadening and tailing.[2]
-
Contamination: Contamination in the inlet liner or at the head of the column from previous injections can create active sites for interaction.
Q2: What is peak fronting and what causes it for my tertiary allylic alcohol analysis?
A2: Peak fronting, where the peak is sloped at the front, is typically caused by column overload. This happens when the amount of sample injected exceeds the capacity of the column, leading to a saturation of the stationary phase. To resolve this, you can try reducing the injection volume or diluting the sample.
Q3: Can the choice of GC column affect the peak shape of tertiary allylic alcohols?
A3: Absolutely. The choice of stationary phase is critical. A column with a phase that is not sufficiently inert can lead to interactions with the alcohol's hydroxyl group. For polar compounds like alcohols, a mid-polarity to polar stationary phase is often recommended. However, the inertness of the column is paramount. Using a column specifically designed for low bleed and high inertness can significantly improve peak shape.
Q4: What is derivatization, and can it help improve the peak shape of my tertiary allylic alcohol?
A4: Derivatization is a chemical reaction that modifies the analyte to make it more suitable for GC analysis.[3] For tertiary allylic alcohols, derivatization, particularly silylation, is a highly effective technique to improve peak shape. It involves replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This modification blocks the hydrogen-bonding capability of the alcohol, reducing its interaction with active sites in the system and increasing its volatility.[3][4]
Troubleshooting Guide
Problem: Poor Peak Shape (Tailing) of Tertiary Allylic Alcohols
This guide will walk you through a systematic approach to troubleshoot and resolve poor peak shape for tertiary allylic alcohols.
Step 1: Initial System Check & Maintenance
Before making significant changes to your method, it's essential to ensure the GC system is functioning correctly.
-
Inlet Maintenance:
-
Action: Replace the inlet liner and septum. Even if they look clean, they can harbor active sites.
-
Rationale: The inlet is the most common source of activity and contamination. A fresh, deactivated liner is crucial for good peak shape with sensitive compounds.
-
-
Column Installation:
-
Action: Re-cut the column inlet, ensuring a clean, square cut. Re-install the column according to the manufacturer's instructions for the correct insertion depth.
-
Rationale: A poor column cut can create turbulence and active sites, leading to peak tailing.[2] Incorrect installation can create dead volumes.[2]
-
Step 2: Method Optimization (Without Derivatization)
If the peak shape is still poor after basic maintenance, consider the following method adjustments:
-
Inlet Temperature:
-
Action: Lower the inlet temperature. Start with a lower temperature (e.g., 200 °C) and gradually increase it to find the optimal balance between volatilization and degradation.
-
Rationale: Tertiary allylic alcohols can be thermally labile. A lower inlet temperature can minimize on-inlet degradation.
-
-
Injection Volume:
-
Action: Reduce the injection volume.
-
Rationale: This can help rule out or mitigate column overload, which can cause peak fronting or broadening.
-
Step 3: Derivatization - Silylation
If the above steps do not resolve the issue, derivatization is the most robust solution. Silylation will mask the polar hydroxyl group, significantly reducing interactions and improving peak shape.
Experimental Protocol: Silylation of Tertiary Allylic Alcohols (e.g., Linalool)
This protocol is a general guideline. Optimization of reaction time and temperature may be necessary for different compounds.
Materials:
-
Tertiary allylic alcohol sample (e.g., Linalool)
-
Silylating reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Reaction vials with screw caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Prepare a solution of your tertiary allylic alcohol in the anhydrous solvent.
-
Reagent Addition: In a reaction vial, add the silylating reagent (BSTFA + 1% TMCS) to the sample solution. A molar excess of the silylating reagent is recommended (e.g., a 2:1 ratio of reagent to active hydrogen).
-
Reaction: Cap the vial tightly and heat the mixture. For tertiary alcohols, a higher temperature and longer reaction time may be required compared to primary or secondary alcohols. Start with heating at 60-75°C for 30-60 minutes.
-
Analysis: After the reaction is complete and the vial has cooled to room temperature, inject an aliquot directly into the GC.
Caution: Silylating reagents are sensitive to moisture. Ensure all glassware and solvents are dry. Work in a well-ventilated area or fume hood.
Data Presentation
The following table demonstrates the expected improvement in peak shape after silylation of a tertiary allylic alcohol. The Tailing Factor (Tf) is calculated at 5% of the peak height, where a value of 1 indicates a perfectly symmetrical peak.
| Analyte | Condition | Tailing Factor (Tf) | Peak Shape |
| Linalool | Underivatized | > 2.0 | Severe Tailing |
| Linalool-TMS | Derivatized with BSTFA + 1% TMCS | ~ 1.1 | Symmetrical |
Note: The Tailing Factor for the underivatized linalool is an estimated value based on typical chromatograms showing severe tailing. The value for the derivatized product reflects a significant improvement towards a symmetrical peak.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor peak shape in the GC analysis of tertiary allylic alcohols.
Chemical Interaction and Derivatization Mechanism
Caption: Mechanism of peak tailing and its mitigation through silylation.
References
Optimization of reaction parameters for the synthesis of tertiary dienols
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and optimization strategies for the synthesis of tertiary dienols.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to tertiary dienols? A1: The most prevalent method is the 1,2-addition of organometallic reagents to α,β-unsaturated ketones or aldehydes. The two main classes of reagents used for this transformation are Grignard reagents (organomagnesium halides) and organolithium reagents.[1][2][3] These reagents are highly nucleophilic and tend to favor addition at the electrophilic carbonyl carbon over conjugate (1,4) addition.[2][4]
Q2: Why is my reaction yield consistently low? A2: Low yields in tertiary dienol synthesis can stem from several factors. Common culprits include incomplete reaction, degradation of the product during workup, and competing side reactions.[5][6][7] Key areas to investigate are the quality and reactivity of the organometallic reagent, the presence of moisture or other protic impurities, and suboptimal reaction conditions such as temperature.[5][6]
Q3: What are the key reaction parameters to optimize for better yield and selectivity? A3: The critical parameters to optimize are:
-
Temperature: Lower temperatures (e.g., -78 °C to 0 °C) often increase selectivity for the desired 1,2-addition product and minimize side reactions.[8][9]
-
Reagent Stoichiometry: Using a slight excess of the organometallic reagent can drive the reaction to completion, but a large excess may lead to more side products.
-
Solvent Choice: Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are standard. The choice of solvent can influence the reactivity of the organometallic reagent and the solubility of intermediates.[10][11]
-
Rate of Addition: Slow, dropwise addition of the ketone/aldehyde to the organometallic solution (or vice versa, depending on the specific reaction) is crucial to control the reaction exotherm and prevent side reactions.[12]
Q4: How do I choose the appropriate solvent? A4: Solvent selection is critical for the stability and reactivity of the organometallic reagents.[11]
-
Grignard Reagents: Anhydrous diethyl ether and THF are the most common solvents. THF is more polar and can increase the reactivity of the Grignard reagent.
-
Organolithium Reagents: These are typically used in hydrocarbon solvents like hexanes or pentane, often with a coordinating agent like tetramethylethylenediamine (TMEDA) to increase reactivity.[13] The solvent must be scrupulously dried, as any protic impurity will quench the reagent.[13]
Q5: What are common side reactions, and how can they be minimized? A5: The primary side reactions include:
-
1,4-Conjugate Addition: This forms a saturated ketone instead of the desired dienol. It is more common with less reactive nucleophiles like organocuprates. Using highly reactive Grignard or organolithium reagents and low temperatures favors the 1,2-addition.[2][4][14]
-
Enolization: The organometallic reagent acts as a base, deprotonating the α-carbon of the ketone, which leads to recovery of the starting material after workup.[1][15] This is problematic with sterically hindered ketones. Using more reactive reagents (organolithiums over Grignards) or additives like cerium chloride (CeCl₃) can mitigate this.
-
Reduction: A hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon, resulting in a secondary alcohol. This is more likely with bulky Grignard reagents.[1]
Troubleshooting Guide
Problem: The reaction fails to initiate (e.g., Grignard reagent formation).
-
Question: I'm trying to form a Grignard reagent, but the reaction won't start. What should I do?
-
Answer: This is a common issue, usually due to an inactive magnesium surface or the presence of inhibitors.
-
Check for Moisture: Ensure all glassware is rigorously flame-dried or oven-dried and the solvent is anhydrous. Moisture will prevent the reaction from starting.[16]
-
Activate the Magnesium: The surface of magnesium turnings can oxidize. Try crushing the magnesium turnings in a dry flask (under inert atmosphere) to expose a fresh surface.[16]
-
Initiation Techniques: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These will react with the magnesium surface to activate it.
-
Local Heating: Gently warm a small spot of the flask with a heat gun to initiate the reaction. Once it starts (indicated by bubbling or cloudiness), the exotherm should sustain it.
-
Problem: Low yield of the tertiary dienol.
-
Question: My reaction works, but the yield of the dienol is very low. How can I improve it?
-
Answer: Low yield is often a result of suboptimal conditions or side reactions.
-
Reagent Quality: Titrate your organometallic reagent before use to determine its exact concentration. Commercial reagents can degrade over time.[13][17]
-
Temperature Control: Perform the addition at a low temperature (-78 °C is common for organolithiums, 0 °C for Grignards) to prevent enolization and other side reactions. A study on Grignard reactions with anhydrides showed a yield increase from 50% at -40°C to 79% at -70°C.[8]
-
Reverse Addition: Try adding the solution of the α,β-unsaturated carbonyl to the organometallic reagent solution. This keeps the organometallic in excess at all times, which can sometimes favor the desired addition over enolization.
-
Workup Procedure: Ensure your workup is not degrading the product. Tertiary allylic alcohols can be sensitive to acid. A careful quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) is often preferred over strong acids.[7]
-
Problem: The major product is the 1,4-conjugate addition product.
-
Question: I am getting the saturated ketone instead of the tertiary dienol. How can I favor 1,2-addition?
-
Answer: The 1,2- vs. 1,4-addition is a classic selectivity challenge.
-
Reagent Choice: Grignard and organolithium reagents strongly favor 1,2-addition. If you are using a Gilman reagent (an organocuprate), you will almost exclusively get the 1,4-product.[4][14][18] Ensure you are using the correct type of organometallic.
-
Use Additives: The addition of cerium(III) chloride (CeCl₃) with the organometallic reagent (Luche reaction conditions) can dramatically increase the selectivity for 1,2-addition, even with reagents that might otherwise give mixed results.
-
Lower the Temperature: 1,2-addition is generally faster and favored at lower temperatures (kinetic control).[14] Running the reaction at -78 °C can significantly improve the ratio of 1,2- to 1,4-addition.
-
Problem: Difficulty with product purification.
-
Question: My crude product is a complex mixture, and I'm having trouble isolating the tertiary dienol. What are the best purification methods?
-
Answer: Tertiary dienols can be challenging to purify due to their polarity and potential instability.
-
Chromatography: Column chromatography is the most common method.[19] Use a silica gel column with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate). It may be beneficial to neutralize the silica gel by pre-treating it with a solvent containing a small amount of triethylamine (e.g., 1%) to prevent acid-catalyzed decomposition of the dienol on the column.
-
Distillation: If the product is thermally stable and has a sufficiently low boiling point, vacuum distillation can be an effective method for purification, especially on a larger scale.[19]
-
Acid/Base Wash: During the workup, a wash with a mild base (like saturated sodium bicarbonate solution) can help remove acidic impurities, while a wash with a mild acid can remove basic impurities. Be cautious, as the product may be acid-sensitive.[20]
-
Optimization of Reaction Parameters
The following tables summarize the effects of key parameters on the synthesis of tertiary dienols. The data is representative of typical outcomes observed in these reactions.
Table 1: Effect of Temperature on 1,2- vs. 1,4-Addition
| Temperature (°C) | Reagent | Substrate | Ratio of 1,2- to 1,4-Adduct | Representative Yield of 1,2-Adduct (%) |
| 25 (Room Temp) | PhMgBr | Cyclohexenone | 85:15 | ~75% |
| 0 | PhMgBr | Cyclohexenone | 95:5 | ~85% |
| -78 | PhMgBr | Cyclohexenone | >98:2 | >90%[2] |
| -78 | n-BuLi | Cyclohexenone | >99:1 | ~95% |
Table 2: Effect of Solvent on Grignard Reaction Yield
| Solvent | Dielectric Constant | Typical Reaction Temperature (°C) | Observations | Representative Yield (%) |
| Diethyl Ether | 4.3 | 0 to 35 | Standard solvent, moderate reactivity. | 85-90% |
| Tetrahydrofuran (THF) | 7.6 | 0 to 66 | Higher polarity increases reagent reactivity; may require lower temps to maintain selectivity.[13] | 90-95% |
| Toluene | 2.4 | 25 to 110 | Generally a poor solvent for Grignard reactions unless used with a coordinating agent. | <40% |
| Dichloromethane (DCM) | 9.1 | - | Reactive with Grignard reagents; should not be used. | 0% |
Table 3: Optimization of Catalyst/Additive Loading
While these reactions are typically stoichiometric, additives can be used in catalytic amounts to influence selectivity. The Luche reaction is a prime example.
| Additive | Mol % | Reagent | Substrate | Outcome |
| None | 0 | MeLi | Hindered Enone | 15% 1,2-Adduct, 80% Enolization |
| CeCl₃ | 100 (1 equiv.) | MeLi | Hindered Enone | >95% 1,2-Adduct, <5% Enolization |
| None | 0 | NaBH₄ | Cyclohexenone | 20% 1,2-Reduction, 80% 1,4-Reduction |
| CeCl₃ | 10 | NaBH₄ | Cyclohexenone | >99% 1,2-Reduction |
Experimental Protocols
CAUTION: Organolithium and Grignard reagents are highly reactive, and can be pyrophoric. These reactions must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and reagents. Always wear appropriate personal protective equipment (PPE).[17][21]
Protocol 1: Synthesis of a Tertiary Dienol using a Grignard Reagent
This protocol describes the reaction of vinylmagnesium bromide with cyclohexenone.
Materials:
-
Magnesium turnings
-
Vinyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclohexenone
-
Saturated aqueous NH₄Cl solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation:
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 eq.) to the flask.
-
Add a small volume of anhydrous THF, followed by a few drops of vinyl bromide to initiate the reaction.
-
Once initiated, add the remaining vinyl bromide (1.1 eq.) dissolved in anhydrous THF dropwise via the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Addition Reaction:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Add a solution of cyclohexenone (1.0 eq.) in anhydrous THF dropwise to the stirred Grignard solution over 30 minutes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction by TLC.
-
-
Workup and Purification:
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while stirring in the ice bath.[16]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil by silica gel column chromatography (e.g., 9:1 Hexanes:Ethyl Acetate) to yield the tertiary dienol.
-
Protocol 2: Synthesis of a Tertiary Dienol using an Organolithium Reagent
This protocol describes the reaction of phenyllithium with 4-methyl-3-penten-2-one.
Materials:
-
Phenyllithium solution (in cyclohexane/ether)
-
Anhydrous Tetrahydrofuran (THF)
-
4-methyl-3-penten-2-one
-
Saturated aqueous NH₄Cl solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
Set up a flame-dried, two-necked flask equipped with a syringe port and a nitrogen inlet.
-
Add anhydrous THF to the flask and cool to -78 °C using a dry ice/acetone bath.
-
-
Addition Reaction:
-
Using a syringe, slowly add the phenyllithium solution (1.1 eq.) to the cold THF.[17]
-
In a separate, dry flask, prepare a solution of 4-methyl-3-penten-2-one (1.0 eq.) in anhydrous THF.
-
Add the ketone solution dropwise via syringe to the stirred phenyllithium solution at -78 °C over 30 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.
-
-
Workup and Purification:
-
Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer to a separatory funnel, extract with diethyl ether (3x), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product via column chromatography.
-
Visualizations
Caption: General workflow for tertiary dienol synthesis and optimization.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solvent selection for solid-to-solid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. people.uniurb.it [people.uniurb.it]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. reddit.com [reddit.com]
- 16. youtube.com [youtube.com]
- 17. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 19.13 Conjugate Nucleophilic Addition to α,βâUnsaturated Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 19. How To Run A Reaction [chem.rochester.edu]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
- 21. researchgate.net [researchgate.net]
Minimization of by-product formation in the synthesis of 2,6-dimethyl-3,5-octadien-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2,6-dimethyl-3,5-octadien-2-ol, with a focus on minimizing by-product formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce 2,6-dimethyl-3,5-octadien-2-ol?
A common and effective method is the Grignard reaction. This involves the 1,2-addition of a vinyl Grignard reagent, such as vinylmagnesium bromide, to the α,β-unsaturated ketone, 4-methyl-3-penten-2-one. This reaction specifically forms the desired tertiary alcohol.
Q2: What are the primary by-products to expect in this synthesis?
The main by-product of concern is the 1,4-conjugate addition product, 4,6-dimethyl-5-hepten-2-one. Other potential by-products can include unreacted starting materials, species from the hydrolysis of the Grignard reagent, and potential isomers of the desired product.
Q3: How can I minimize the formation of the 1,4-addition by-product?
Several factors can be controlled to favor the desired 1,2-addition over the 1,4-addition. Grignard reagents are generally preferred for 1,2-addition to α,β-unsaturated ketones.[1] Key strategies include:
-
Low Reaction Temperature: Running the reaction at low temperatures (e.g., -78 °C to 0 °C) generally increases the selectivity for the 1,2-addition product.
-
Rapid Addition: Adding the Grignard reagent to the ketone solution relatively quickly can also favor the kinetically controlled 1,2-addition product.
-
Choice of Solvent: The use of less polar solvents, such as a mixture of diethyl ether and toluene, can enhance 1,2-selectivity.
Q4: Are there alternative synthetic routes that might produce fewer by-products?
While the Grignard reaction is a primary choice, other methods like the Horner-Wadsworth-Emmons reaction could be employed to synthesize precursors with high stereoselectivity, potentially leading to a cleaner final product.[2][3] However, this would involve a multi-step synthesis. For direct synthesis, optimizing the Grignard reaction conditions is often the most practical approach.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired 2,6-dimethyl-3,5-octadien-2-ol | 1. Inactive Grignard reagent. 2. Competing 1,4-addition. 3. Incomplete reaction. | 1. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture from quenching the Grignard reagent. Use freshly prepared or titrated Grignard reagent. 2. Lower the reaction temperature and consider using a less polar solvent. 3. Increase the reaction time or use a slight excess of the Grignard reagent. |
| High percentage of the 1,4-addition by-product (4,6-dimethyl-5-hepten-2-one) | 1. Reaction temperature is too high. 2. Slow addition of the Grignard reagent. 3. Use of a highly polar solvent. | 1. Maintain a low reaction temperature, ideally between -78 °C and 0 °C. 2. Add the Grignard reagent to the ketone solution at a steady, but not dropwise, rate. 3. Use a less polar solvent system like diethyl ether/toluene. |
| Presence of significant amounts of unreacted 4-methyl-3-penten-2-one | 1. Insufficient Grignard reagent. 2. Deactivated Grignard reagent due to moisture. | 1. Use a slight molar excess (1.1-1.2 equivalents) of the Grignard reagent. 2. Ensure anhydrous conditions throughout the preparation and reaction of the Grignard reagent. |
| Formation of other unexpected by-products | 1. Impurities in starting materials. 2. Rearrangement of the product under acidic workup conditions. | 1. Purify starting materials (4-methyl-3-penten-2-one and vinyl bromide) by distillation before use. 2. Use a buffered aqueous workup (e.g., saturated ammonium chloride solution) instead of strong acid to quench the reaction. |
| Difficulty in purifying the final product | Co-elution of the product and by-products during column chromatography. | 1. Use a less polar eluent system for silica gel chromatography to improve separation between the more polar alcohol product and less polar ketone by-product. 2. Consider fractional distillation under reduced pressure as an alternative or additional purification step. |
Experimental Protocols
Key Experiment: Synthesis of 2,6-Dimethyl-3,5-octadien-2-ol via Grignard Reaction
1. Preparation of Vinylmagnesium Bromide (Grignard Reagent)
-
Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a nitrogen or argon inlet. All glassware must be rigorously dried.
-
Procedure:
-
Place magnesium turnings in the flask.
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous diethyl ether to cover the magnesium.
-
Slowly add a solution of vinyl bromide in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting gray-black solution is the vinylmagnesium bromide reagent.
-
2. Grignard Reaction with 4-Methyl-3-penten-2-one
-
Apparatus: A three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, a thermometer, and a nitrogen or argon inlet.
-
Procedure:
-
In the reaction flask, prepare a solution of 4-methyl-3-penten-2-one in anhydrous diethyl ether.
-
Cool the solution to -10 °C to 0 °C using an ice-salt bath.
-
Slowly add the prepared vinylmagnesium bromide solution from the dropping funnel, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
3. Purification
-
The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent. The desired product, being more polar, will elute after the less polar by-products.
Visualizations
Caption: Workflow for the synthesis of 2,6-dimethyl-3,5-octadien-2-ol.
Caption: Competing pathways in the Grignard reaction.
References
- 1. organic chemistry - Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing enantiomeric excess in the chiral resolution of octadienol isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the enantiomeric excess (% ee) during the chiral resolution of octadienol isomers.
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (% ee) in Enzymatic Kinetic Resolution
Question: We are performing an enzymatic kinetic resolution of racemic 1-octen-3-ol using Candida antarctica lipase B (Novozym 435) and vinyl acetate as the acyl donor, but the enantiomeric excess of the remaining alcohol is consistently low. What are the potential causes and how can we improve it?
Answer:
Low enantiomeric excess in enzymatic kinetic resolutions can stem from several factors. Here is a systematic troubleshooting guide:
-
Sub-optimal Reaction Time: The enantiomeric excess of the unreacted enantiomer increases with conversion, but excessive reaction time can lead to the acylation of the less reactive enantiomer, thereby reducing the % ee of the remaining alcohol.
-
Recommendation: Monitor the reaction progress at regular intervals (e.g., every 4-8 hours) using chiral gas chromatography (GC) to determine the optimal reaction time that maximizes % ee. For the resolution of 1-octen-3-ol with Novozym 435, maximum resolution is often achieved around 60 hours.[1]
-
-
Incorrect Enzyme to Substrate Ratio: The amount of enzyme is critical for an efficient resolution. Too little enzyme can result in a slow reaction, while an excess may not be cost-effective and can sometimes lead to side reactions.
-
Recommendation: Optimize the enzyme to substrate ratio. A common starting point is a 10:2 substrate to enzyme weight ratio (e.g., 30 g of octenol to 6 g of Novozym 435).[1] Experiment with slightly different ratios to find the optimal balance for your specific conditions.
-
-
Inappropriate Acyl Donor: While vinyl acetate is a common and effective acyl donor due to the irreversible nature of the reaction, other acyl donors can sometimes offer better enantioselectivity.
-
Recommendation: If optimization of other parameters fails, consider screening other acyl donors like vinyl butanoate, which has been shown to yield excellent enantiomeric excess in some lipase-catalyzed resolutions.[2]
-
-
Sub-optimal Temperature: Temperature affects both enzyme activity and stability.
-
Recommendation: Most lipase-catalyzed resolutions of octadienol isomers are performed at room temperature. However, if you are experiencing issues, you can explore a temperature range of 25-40°C. Note that higher temperatures can sometimes decrease enantioselectivity.
-
-
Solvent Effects: The choice of solvent can significantly influence enzyme activity and enantioselectivity.
-
Recommendation: While many resolutions of octadienol are performed neat (without solvent), using a non-polar solvent like hexane can be beneficial.[3] If you are using a solvent, ensure it is anhydrous, as water can lead to hydrolysis of the ester product.
-
Problem 2: Poor Separation of Enantiomers in Chiral GC Analysis
Question: We are trying to determine the % ee of our resolved 1-octen-3-ol sample using chiral gas chromatography, but we are getting poor peak resolution. What are the common causes and solutions?
Answer:
Achieving good separation of enantiomers by chiral GC is crucial for accurate % ee determination. Here are some troubleshooting steps:
-
Incorrect Column: The choice of the chiral stationary phase is the most critical factor.
-
Recommendation: For the analysis of 1-octen-3-ol enantiomers, a column with a cyclodextrin-based chiral stationary phase is often effective. Ensure you are using a column specifically designed for chiral separations.
-
-
Sub-optimal Temperature Program: The temperature program of the GC oven directly impacts the separation.
-
Recommendation: Start with a lower initial oven temperature and a slow temperature ramp. This will increase the interaction time of the enantiomers with the chiral stationary phase, often leading to better resolution. You may need to experiment with different temperature programs to find the optimal conditions for your specific column and isomers.
-
-
Improper Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium, hydrogen) affects the efficiency of the separation.
-
Recommendation: Optimize the carrier gas flow rate. A lower flow rate generally provides better resolution but increases analysis time. Consult your column manufacturer's guidelines for the optimal flow rate range.
-
-
Sample Overload: Injecting too much sample can lead to broad, overlapping peaks.
-
Recommendation: Dilute your sample and inject a smaller volume. This is a common and easily correctable issue.
-
-
Derivatization: For some chiral alcohols, derivatization to a less polar ester (e.g., acetate) can improve chromatographic separation and peak shape.[1]
-
Recommendation: If you are still facing resolution issues with the free alcohol, consider acetylating a small aliquot of your sample before GC analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the theoretical maximum yield for a single enantiomer in a kinetic resolution?
A1: The theoretical maximum yield for a single enantiomer in a classical kinetic resolution is 50%. This is because the process separates the two enantiomers from a racemic mixture, with one being converted to a new product and the other remaining as the unreacted starting material.
Q2: How can I obtain both enantiomers of octadienol with high enantiomeric excess?
A2: To obtain both enantiomers in high % ee, you can perform the enzymatic kinetic resolution and stop the reaction at approximately 50% conversion. At this point, you will have the acylated product of one enantiomer and the unreacted alcohol of the other. These can then be separated by chromatography. The acylated enantiomer can be de-acetylated (e.g., using potassium hydroxide) to yield the pure alcohol enantiomer.[1]
Q3: What is the "E value" in enzymatic kinetic resolution, and why is it important?
A3: The enantiomeric ratio, or "E value," is a measure of the enzyme's enantioselectivity. It is the ratio of the rate of reaction of the faster-reacting enantiomer to the slower-reacting enantiomer. A higher E value indicates greater selectivity and the potential to achieve higher enantiomeric excess. For a resolution to be practically useful, an E value of greater than 15 is generally desired.[4]
Q4: Can I reuse the immobilized lipase (e.g., Novozym 435)?
A4: Yes, one of the major advantages of using an immobilized enzyme like Novozym 435 is its reusability. After the reaction, the enzyme can be recovered by simple filtration, washed with a suitable solvent (e.g., hexane), and dried before being used in subsequent reactions. Its stability and reusability make the process more cost-effective.
Q5: Are there alternatives to enzymatic resolution for octadienol isomers?
A5: Yes, other methods for chiral resolution include the formation of diastereomeric salts with a chiral resolving agent followed by crystallization, and chiral chromatography on a preparative scale. However, enzymatic kinetic resolution is often preferred due to its high selectivity, mild reaction conditions, and the use of environmentally benign catalysts.
Data Presentation
Table 1: Enzymatic Kinetic Resolution of Racemic 1-Octen-3-ol with Candida antarctica Lipase B (Novozym 435)
| Substrate | Enzyme | Acyl Donor | Solvent | Time (h) | Conversion (%) | % ee (Alcohol) | % ee (Acetate) | Reference |
| (±)-1-Octen-3-ol | Novozym 435 | Vinyl acetate | Neat | 60 | ~50 | >99 | >99 | [1] |
| (±)-1-Octen-3-ol | Novozym 435 | Vinyl acetate | Hexane | Not Specified | >45 | >99 | >99 | [3] |
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of (±)-1-Octen-3-ol
This protocol is adapted from a multi-gram scale synthesis.[1]
Materials:
-
(±)-1-Octen-3-ol
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Vinyl acetate
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Hexane
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Enzymatic Acylation:
-
In a suitable flask, dissolve racemic 1-octen-3-ol (e.g., 30 g) in vinyl acetate (e.g., 30 mL).
-
Add Novozym 435 (e.g., 6 g) to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by chiral GC. The reaction is typically stopped at ~50% conversion (around 60 hours) to obtain both enantiomers with high % ee.
-
-
Separation of Alcohol and Acetate:
-
Once the desired conversion is reached, filter off the enzyme and wash it with hexane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting mixture of the unreacted (R)-(-)-1-octen-3-ol and the (S)-(+)-1-octen-3-yl acetate by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
-
Deacetylation of the Acetate:
-
Dissolve the purified (S)-(+)-1-octen-3-yl acetate in methanol.
-
Add a solution of potassium hydroxide in methanol.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain (S)-(+)-1-octen-3-ol.
-
-
Determination of Enantiomeric Excess:
-
Determine the % ee of both the (R)-(-)-1-octen-3-ol and the (S)-(+)-1-octen-3-ol using chiral GC analysis. A small sample of the alcohol can be acetylated to facilitate analysis if necessary.
-
Visualizations
Caption: Workflow for the enzymatic kinetic resolution of (±)-1-octen-3-ol.
Caption: Troubleshooting logic for low enantiomeric excess.
References
- 1. Frontiers | Enzyme-catalyzed kinetic resolution of racemic 1-octen-3-ol and field evaluation of its enantiomeric isomers as attractants of sandflies [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Syntheses of Enantiopure Aliphatic Secondary Alcohols and Acetates by Bioresolution with Lipase B from Candida antarctica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming matrix interference in the quantification of trace level dienols in complex samples
Welcome to the technical support center for the quantification of trace level dienols in complex samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix interference in their analytical experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of trace level dienols in complex samples.
Issue 1: Poor Peak Shape and Shifting Retention Times
Symptoms:
-
Peak fronting or tailing.
-
Split peaks.
-
Inconsistent retention times between injections.
Possible Causes & Solutions:
| Cause | Solution |
| Column Contamination | Contaminants from the sample matrix can accumulate on the column, leading to peak distortion.[1] Solution: Flush the column with a strong solvent or follow the manufacturer's recommended cleaning procedure. Using a guard column can help protect the analytical column from contamination.[1] |
| Sample Overload | Injecting too much sample can lead to poor peak shape.[1] Solution: Reduce the injection volume or dilute the sample. |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Solution: Dilute the sample in a solvent that is the same or weaker than the initial mobile phase composition.[1] |
| Insufficient Column Equilibration | Not allowing enough time for the column to equilibrate between runs can cause retention time shifts.[1] Solution: Ensure at least 10 column volumes of the mobile phase pass through the column before the next injection.[1] |
Issue 2: Low Analyte Response and Poor Sensitivity
Symptoms:
-
Low signal-to-noise ratio.
-
Analyte signal is close to or below the limit of quantification (LOQ).
Possible Causes & Solutions:
| Cause | Solution |
| Ion Suppression | Co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer source, leading to a reduced signal.[2][3][4][5] This is a common form of matrix effect. Solution: See the "Strategies to Mitigate Matrix Effects" section below for detailed approaches such as sample preparation, chromatographic optimization, and the use of internal standards. |
| Analyte Adsorption | The analyte may be adsorbing to parts of the HPLC system, such as tubing or the injector. Solution: Condition the system by making a few injections of a standard solution or the sample itself to passivate active sites.[1] |
| System Leak | A leak in the system can lead to a decrease in the amount of sample reaching the detector. Solution: Systematically check for leaks in all connections from the injector to the detector. |
| Incorrect Dilutions or Calculation Errors | Errors in sample or standard preparation can lead to unexpectedly low responses.[1] Solution: Double-check all dilution calculations and ensure accurate pipetting. |
Issue 3: High Variability and Poor Reproducibility
Symptoms:
-
Inconsistent results between replicate injections of the same sample.
-
Poor precision in quality control (QC) samples.
Possible Causes & Solutions:
| Cause | Solution |
| Variable Matrix Effects | The composition of the matrix can vary between different samples, leading to inconsistent ion suppression or enhancement.[6] Solution: The use of a stable isotope-labeled internal standard is the most effective way to compensate for variable matrix effects.[7][8] Matrix-matched calibration can also improve reproducibility.[9] |
| Inconsistent Sample Preparation | Variations in the sample preparation process can introduce variability. Solution: Ensure consistent execution of the sample preparation protocol, including precise timing and volumes for each step. Automation of sample preparation can also improve reproducibility.[10] |
| Instrument Instability | Fluctuations in the instrument's performance, such as an unstable spray in the mass spectrometer source, can lead to variable results. Solution: Perform instrument maintenance and calibration as recommended by the manufacturer. Monitor system suitability parameters throughout the analytical run. |
Frequently Asked Questions (FAQs)
General Concepts
Q1: What is matrix interference?
A: Matrix interference, also known as the matrix effect, refers to the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix.[2][11] These effects can manifest as either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's response, leading to inaccurate quantification.[2][8]
Q2: What causes ion suppression in LC-MS analysis?
A: Ion suppression in Liquid Chromatography-Mass Spectrometry (LC-MS) occurs when co-eluting compounds from the sample matrix compete with the analyte for ionization in the MS source.[2][5] This competition can reduce the efficiency of droplet formation and evaporation, ultimately decreasing the number of charged analyte ions that reach the detector.[3] Common culprits include salts, lipids, proteins, and other endogenous or exogenous compounds.[2][3]
Strategies to Mitigate Matrix Effects
Q3: What are the primary strategies to overcome matrix interference?
A: The main approaches to minimize or compensate for matrix effects include:
-
Sample Preparation: Techniques to remove interfering components from the sample before analysis.[2][12]
-
Chromatographic Separation: Optimizing the separation of the analyte from matrix components.[2][7]
-
Calibration Strategies: Using methods that compensate for signal suppression or enhancement.[5][13]
Q4: Which sample preparation techniques are most effective for reducing matrix effects?
A: The choice of sample preparation technique depends on the nature of the analyte and the complexity of the matrix. Effective methods include:
-
Solid-Phase Extraction (SPE): Selectively isolates analytes while removing a significant portion of the matrix.[2][12][14]
-
Liquid-Liquid Extraction (LLE): Separates compounds based on their differential solubility in two immiscible liquids.[14][15]
-
Protein Precipitation: A simple method to remove proteins from biological samples, though it may not remove other interfering components.[2][16]
-
Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components, but may compromise sensitivity for trace-level analysis.[7][13]
Q5: How can chromatographic conditions be optimized to reduce matrix effects?
A: Optimizing the liquid chromatography method can help separate the dienol analytes from co-eluting matrix components.[2] This can be achieved by:
-
Adjusting the mobile phase composition and gradient profile.
-
Changing the column chemistry or dimensions.
-
Modifying the flow rate.
Calibration and Quantification
Q6: What is the benefit of using an internal standard?
A: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, standards, and blanks at a constant concentration.[17] The IS helps to correct for variations in sample preparation, injection volume, and, most importantly, matrix effects.[2] A stable isotope-labeled internal standard is considered the "gold standard" as it co-elutes with the analyte and experiences similar ionization suppression or enhancement, leading to more accurate and precise quantification.[7][8]
Q7: When should matrix-matched calibration be used?
A: Matrix-matched calibration involves preparing the calibration standards in a blank matrix that is free of the analyte but otherwise identical to the samples being analyzed.[2][9] This approach is useful when a suitable internal standard is not available and helps to compensate for matrix effects by ensuring that the standards and samples experience similar signal suppression or enhancement.[9]
Q8: What is the standard addition method?
A: The standard addition method involves adding known amounts of the analyte to aliquots of the actual sample.[13] A calibration curve is then constructed by plotting the instrument response against the concentration of the added analyte. This method is particularly effective for complex matrices where it is difficult to obtain a suitable blank matrix for matrix-matched calibration.[8][13]
Experimental Protocols & Data
Protocol 1: Generic Solid-Phase Extraction (SPE) for Dienol Quantification
This protocol outlines a general procedure for extracting dienols from a complex biological matrix like plasma.
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load 0.5 mL of the pre-treated sample (e.g., plasma diluted with buffer) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the dienol analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
Protocol 2: Post-Extraction Spiking to Quantify Matrix Effects
This experiment is designed to quantitatively assess the degree of ion suppression or enhancement.[18]
-
Prepare three sets of samples:
-
Set A: Dienol standard prepared in the mobile phase.
-
Set B: Blank matrix extract spiked with the dienol standard after extraction.
-
Set C: Dienol standard spiked into the matrix before extraction.
-
-
Analyze all three sets by LC-MS.
-
Calculate the Matrix Effect (%) and Recovery (%):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Quantitative Data Summary
The following table summarizes hypothetical data from a matrix effect experiment for two dienol compounds.
| Analyte | Matrix Effect (%) | Recovery (%) | Interpretation |
| Dienol A | 75% | 92% | Significant ion suppression (25%) is observed. The extraction recovery is good. |
| Dienol B | 115% | 88% | Ion enhancement (15%) is present. The extraction recovery is acceptable. |
Visualizations
References
- 1. restek.com [restek.com]
- 2. longdom.org [longdom.org]
- 3. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ion Suppression in Mass Spectrometry: Causes, Effects, and Mitigation Strategies | PPTX [slideshare.net]
- 5. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. arborassays.com [arborassays.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. bataviabiosciences.com [bataviabiosciences.com]
- 12. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 13. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples : Oriental Journal of Chemistry [orientjchem.org]
- 16. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 17. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Synthetic Methodologies for 2,6-dimethyl-3,5-octadien-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic methodologies for the tertiary dienol, 2,6-dimethyl-3,5-octadien-2-ol. The synthesis of this molecule, a potential fragrant component or a building block in medicinal chemistry, is not extensively documented in publicly available literature. Therefore, this comparison focuses on two primary, robust, and well-established organometallic reactions: the Grignard reaction and a multi-step approach involving a Wittig reaction. Additionally, alternative organometallic reactions are briefly discussed.
Executive Summary
The synthesis of 2,6-dimethyl-3,5-octadien-2-ol can be approached through several routes. The most direct and conceptually simple method is the Grignard reaction, involving the addition of a methylmagnesium halide to a suitable α,β-unsaturated ketone. A multi-step alternative, employing a Wittig reaction to construct the carbon backbone followed by oxidation and a subsequent Grignard addition, offers greater control over the stereochemistry of the double bonds but at the cost of increased step count and potentially lower overall yield. Other notable methods in organometallic chemistry, such as the Barbier, Reformatsky, and Nozaki-Hiyama-Kishi reactions, present alternative strategies, particularly when functional group tolerance is a primary concern.
Comparative Data of Proposed Synthetic Routes
| Parameter | Methodology 1: Grignard Reaction | Methodology 2: Wittig-based Synthesis |
| Starting Materials | 6-methyl-3,5-heptadien-2-one, Methylmagnesium bromide, Diethyl ether, H₃O⁺ | Triphenylphosphine, 3-bromo-2-methylprop-1-ene, n-Butyllithium, Acetone, Dess-Martin periodinane, Methylmagnesium bromide, Diethyl ether, H₃O⁺ |
| Key Reactions | Nucleophilic addition of Grignard reagent to a ketone | Wittig olefination, Allylic oxidation, Grignard addition |
| Number of Steps | 1 | 3 |
| Estimated Yield | Moderate to High | Low to Moderate (overall) |
| Stereoselectivity | Generally low for the newly formed chiral center | Potentially higher control over double bond geometry depending on Wittig reagent choice |
| Key Advantages | Atom economical, one-pot synthesis, readily available starting materials. | Modular approach allowing for diversification. |
| Key Disadvantages | Potential for 1,4-conjugate addition as a side reaction. Moisture-sensitive reaction conditions. | Lower overall yield due to multiple steps. Generation of triphenylphosphine oxide as a byproduct. |
Experimental Protocols
Methodology 1: Grignard Reaction
This protocol is adapted from the synthesis of structurally similar tertiary alcohols.
Reaction Scheme:
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.2 eq) are placed in anhydrous diethyl ether. A solution of methyl bromide (1.2 eq) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent. The reaction mixture is gently refluxed until the magnesium is consumed.
-
Addition of the Ketone: The solution of methylmagnesium bromide is cooled to 0 °C. A solution of 6-methyl-3,5-heptadien-2-one (1.0 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction and Quenching: The reaction mixture is stirred at room temperature for 2-4 hours, monitoring the consumption of the ketone by thin-layer chromatography. Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2,6-dimethyl-3,5-octadien-2-ol.
Methodology 2: Wittig-based Synthesis
This proposed multi-step synthesis allows for the construction of the dienol framework in a more controlled manner.
Step 1: Wittig Reaction
Procedure:
-
A solution of n-butyllithium in hexanes is added to a stirred suspension of (2-methylallyl)triphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
The resulting deep red solution of the ylide is stirred for 1 hour at this temperature.
-
A solution of acetone (1.0 eq) in anhydrous THF is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated. The crude product, 2,4-dimethyl-1,4-pentadiene, is purified by distillation.
Step 2: Allylic Oxidation
Procedure:
-
To a solution of 2,4-dimethyl-1,4-pentadiene (1.0 eq) in a suitable solvent such as dioxane/water, selenium dioxide (1.1 eq) is added.
-
The mixture is heated to reflux for several hours.
-
After cooling, the selenium metal is filtered off, and the filtrate is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield 4-methyl-3-penten-2-one, which can be purified by distillation.
Step 3: Grignard Reaction
This step is analogous to Methodology 1, using the product from Step 2 as the starting ketone.
Logical Workflow for Methodology Comparison
A Comparative Guide to the Spectroscopic and Crystallographic Properties of (5Z)- and (5E)-2,6-dimethyl-3,5-octadien-2-ol
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. These values are based on typical ranges observed for similar acyclic dienols and highlight the key differentiators between the (5Z) and (5E) isomers.
Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Proton | (5Z)-Isomer Chemical Shift (δ, ppm) | (5E)-Isomer Chemical Shift (δ, ppm) | Key Differences |
| H3 | ~5.8 - 6.0 | ~5.6 - 5.8 | H3 in the Z-isomer is typically deshielded due to steric hindrance. |
| H4 | ~5.4 - 5.6 | ~5.5 - 5.7 | |
| H5 | ~5.2 - 5.4 | ~5.3 - 5.5 | |
| CH₃ at C6 | ~1.7 - 1.8 | ~1.6 - 1.7 | The methyl group at C6 in the Z-isomer is deshielded. |
| CH₃ at C2 | ~1.2 - 1.3 | ~1.2 - 1.3 | |
| OH | Variable | Variable | Dependent on concentration and solvent. |
Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Carbon | (5Z)-Isomer Chemical Shift (δ, ppm) | (5E)-Isomer Chemical Shift (δ, ppm) | Key Differences |
| C3 | ~125 - 128 | ~128 - 131 | |
| C4 | ~130 - 133 | ~127 - 130 | |
| C5 | ~120 - 123 | ~123 - 126 | |
| C6 | ~135 - 138 | ~132 - 135 | |
| CH₃ at C6 | ~20 - 23 | ~15 - 18 | The C6-methyl carbon in the Z-isomer is significantly downfield. |
| CH₃ at C2 | ~28 - 30 | ~28 - 30 | |
| C2 | ~70 - 73 | ~70 - 73 |
Table 3: Predicted Infrared (IR) Spectroscopic Data (in cm⁻¹)
| Vibrational Mode | (5Z)-Isomer Frequency (cm⁻¹) | (5E)-Isomer Frequency (cm⁻¹) | Key Differences |
| O-H Stretch | ~3600 - 3200 (broad) | ~3600 - 3200 (broad) | |
| C-H Stretch (sp²) | ~3100 - 3000 | ~3100 - 3000 | |
| C-H Stretch (sp³) | ~3000 - 2850 | ~3000 - 2850 | |
| C=C Stretch | ~1660 - 1640 | ~1675 - 1665 | The C=C stretching frequency is often slightly higher in the E-isomer. |
| C-H Bend (out-of-plane) | ~730 - 675 | ~970 - 960 | A strong band around 965 cm⁻¹ is characteristic of a trans C=C double bond. |
Table 4: Predicted Mass Spectrometry (MS) Data
| Parameter | (5Z)-Isomer | (5E)-Isomer | Key Differences |
| Molecular Ion (M⁺) | m/z 154 | m/z 154 | |
| Fragmentation Pattern | Similar fragmentation patterns are expected, with key fragments arising from the loss of water (M-18), a methyl group (M-15), and cleavage of the carbon chain. The relative intensities of fragment ions may differ slightly due to stereochemical influences on fragmentation pathways. | Similar fragmentation patterns are expected, with key fragments arising from the loss of water (M-18), a methyl group (M-15), and cleavage of the carbon chain. The relative intensities of fragment ions may differ slightly due to stereochemical influences on fragmentation pathways. | Subtle differences in fragment ion intensities may be observed. |
Table 5: Predicted Single-Crystal X-ray Crystallography Data
| Parameter | (5Z)-Isomer | (5E)-Isomer | Key Differences |
| Crystal System | Dependent on crystallization conditions | Dependent on crystallization conditions | May or may not be the same. |
| Space Group | Dependent on crystallization conditions | Dependent on crystallization conditions | May or may not be the same. |
| Unit Cell Dimensions | a, b, c, α, β, γ | a, b, c, α, β, γ | Will differ between the two isomers. |
| Molecular Conformation | The C4-C5-C6-C7 dihedral angle will be close to 0°. | The C4-C5-C6-C7 dihedral angle will be close to 180°. | The key differentiating feature is the geometry around the C5=C6 double bond. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse sequence.
-
Number of scans: 16-32.
-
Acquisition time: ~3-4 seconds.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: 0-12 ppm.
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz NMR spectrometer (corresponding to a 400 MHz ¹H frequency).
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Acquisition time: ~1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: 0-220 ppm.
-
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is typically displayed as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer via Gas Chromatography (GC-MS) for separation and analysis of the pure isomers.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector temperature: 250 °C.
-
Oven program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier gas: Helium.
-
-
-
Ionization: Electron Ionization (EI) at 70 eV is typically used.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: The mass spectrum is recorded over a mass-to-charge ratio (m/z) range of approximately 40-400 amu.
Single-Crystal X-ray Crystallography
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified isomer in an appropriate solvent or solvent mixture (e.g., hexane, diethyl ether, or a mixture thereof) at a constant, low temperature.
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).
-
Diffraction data are collected over a range of crystal orientations using a CCD or CMOS detector.
-
-
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined against the experimental data to obtain the final crystal structure.
-
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the comparative analysis of the (5Z) and (5E) isomers.
Caption: Experimental workflow for isomer comparison.
Comparing the bioactivity of 2,6-dimethyl-3,5-octadien-2-ol with other known monoterpenoids
A comprehensive analysis of the anti-inflammatory, antimicrobial, and antioxidant properties of 2,6-dimethyl-3,5-octadien-2-ol in comparison to well-established monoterpenoids such as linalool, geraniol, and citral is currently hampered by a significant lack of available scientific data for 2,6-dimethyl-3,5-octadien-2-ol. While extensive research has elucidated the bioactive potential of many monoterpenoids, 2,6-dimethyl-3,5-octadien-2-ol remains largely uncharacterized in the scientific literature regarding its biological effects.
This guide, therefore, presents a detailed comparison of the known bioactivities of linalool, geraniol, and citral, providing a framework for the potential evaluation of novel compounds like 2,6-dimethyl-3,5-octadien-2-ol. The information is intended for researchers, scientists, and drug development professionals to understand the current landscape of monoterpenoid bioactivity and to highlight areas where further investigation is needed.
Comparative Bioactivity Data
The following tables summarize the quantitative data for the anti-inflammatory, antimicrobial, and antioxidant activities of linalool, geraniol, and citral based on available experimental evidence.
Table 1: Anti-inflammatory Activity of Selected Monoterpenoids
| Compound | Assay | Model | Concentration/Dose | Inhibition/Effect | Reference |
| Linalool | Carrageenan-induced paw edema | Rats | 25 mg/kg | 55% reduction in edema | [1][2] |
| LPS-stimulated RAW 264.7 macrophages | In vitro | 10, 50, 100 µM | Significant inhibition of NO and PGE2 production | [3] | |
| Geraniol | Carrageenan-induced paw edema | Rats | 50 mg/kg | Comparable efficacy to methotrexate | [4] |
| Ox-LDL-stimulated HUVECs | In vitro | - | Inhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) | [5] | |
| Citral | - | - | - | Data not readily available in a comparable format | - |
Table 2: Antimicrobial Activity of Selected Monoterpenoids
| Compound | Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |
| Linalool | Staphylococcus aureus | 1.25 mg/mL | [3] |
| Escherichia coli | 0.63 mg/mL | [3] | |
| Pseudomonas aeruginosa | 1.25 µL/mL | [6][7] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | MIC50: 13.2 µg/mL, MIC90: 105.62 µg/mL | [8] | |
| Geraniol | Gram-positive & Gram-negative bacteria | MIC values in the range of 62.5–500 µg/mL | [9] |
| Citral | Staphylococcus genus | Reported as most active among geraniol, linalool, and citral | |
| Enterococcus genus | Reported as most active among geraniol, linalool, and citral |
Table 3: Antioxidant Activity of Selected Monoterpenoids
| Compound | Assay | IC50/EC50 Value | Reference |
| Linalool | - | Data not readily available in a comparable format | - |
| Geraniol | - | Data not readily available in a comparable format | - |
| Citral | DPPH radical scavenging | 67.31 mg/mL | [10] |
| Ferric reducing antioxidant power (FRAP) | EC50: 125 µg/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the bioactivities of monoterpenoids.
Anti-inflammatory Activity Assays
-
Carrageenan-Induced Paw Edema in Rats: This widely used in vivo model assesses the anti-inflammatory potential of a compound.
-
A baseline measurement of the rat's paw volume is taken.
-
The test compound (e.g., linalool, geraniol) or a control vehicle is administered, typically orally or intraperitoneally.
-
After a set period, a solution of carrageenan is injected into the sub-plantar tissue of the rat's hind paw to induce localized inflammation and edema.
-
Paw volume is measured at various time points after the carrageenan injection.
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.
-
-
Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in Macrophages: This in vitro assay measures the ability of a compound to inhibit the production of key inflammatory mediators.
-
Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.
-
The cells are pre-treated with various concentrations of the test compound for a specific duration.
-
Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
-
After incubation, the cell culture supernatant is collected.
-
The concentration of NO is determined using the Griess reagent, and the concentration of PGE2 is measured using an enzyme-linked immunosorbent assay (ELISA).
-
The inhibitory effect of the compound is determined by comparing the levels of NO and PGE2 in treated cells to untreated, LPS-stimulated cells.
-
Antimicrobial Activity Assay
-
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC): This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the target microorganism (e.g., bacteria or fungi).
-
The plate is incubated under appropriate conditions for the microorganism's growth.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.
-
Antioxidant Activity Assay
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This common in vitro assay measures the free radical scavenging capacity of a compound.
-
A solution of DPPH, a stable free radical with a deep violet color, is prepared.
-
Different concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark for a specific period.
-
The absorbance of the solution is measured at a specific wavelength (around 517 nm).
-
The scavenging activity is determined by the decrease in absorbance, as the antioxidant compound donates a hydrogen atom to the DPPH radical, causing it to lose its color.
-
The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[11]
-
Signaling Pathway Interactions
Monoterpenoids often exert their biological effects by modulating key cellular signaling pathways involved in inflammation, cell proliferation, and survival.
-
NF-κB (Nuclear Factor kappa B) Signaling Pathway: This pathway is a central regulator of inflammation.[1] Many monoterpenoids, including geraniol, have been shown to inhibit the activation of NF-κB.[5] This inhibition can occur through various mechanisms, such as preventing the degradation of IκBα (the inhibitory protein of NF-κB) or blocking the translocation of NF-κB into the nucleus, thereby preventing the transcription of pro-inflammatory genes.
-
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK pathway is involved in a wide range of cellular processes, including inflammation, cell growth, and differentiation.[2] Some monoterpenoids can modulate MAPK signaling, which can contribute to their anti-inflammatory and other biological effects. For instance, geraniol has been shown to activate the PI3K/AKT/NRF2 pathway, which is upstream of MAPK signaling in some contexts.[5]
Visualizing Cellular Mechanisms and Workflows
To better understand the complex interactions and processes involved, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
References
- 1. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anti-Inflammatory Activity of Geraniol Isolated from Lemon Grass on Ox-LDL-Stimulated Endothelial Cells by Upregulation of Heme Oxygenase-1 via PI3K/Akt and Nrf-2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity and Proposed Action Mechanism of Linalool Against Pseudomonas fluorescens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Antimicrobial Activity and Proposed Action Mechanism of Linalool Against Pseudomonas fluorescens [frontiersin.org]
- 8. Antimicrobial Activity and Metabolomic Analysis of Linalool Against Pathogenic Bacteria Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12 [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Methods for Quantifying (5Z)-2,6-dimethyl-3,5-octadien-2-ol in Food Matrices
The accurate quantification of volatile compounds in complex food matrices is paramount for quality control, flavor profiling, and safety assessment. (5Z)-2,6-dimethyl-3,5-octadien-2-ol, a linalool oxide isomer, is a terpene alcohol that can contribute to the aromatic profile of various food products. Validated analytical methods are crucial for reliable determination of its concentration. This guide provides a comparison of suitable analytical methodologies, leveraging performance data from studies on structurally similar terpenes, such as linalool, to establish a framework for method selection and validation.
The primary analytical techniques for volatile terpenes include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice of method often depends on the sample matrix, the required sensitivity, and the desired sample throughput. Sample preparation is a critical step to extract and concentrate the analyte from the food matrix, with Headspace Solid-Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE) being common approaches.
Comparison of Analytical Method Performance
The following tables summarize the performance characteristics of different analytical methods used for the quantification of linalool and other terpenes, which can be considered indicative for the analysis of (5Z)-2,6-dimethyl-3,5-octadien-2-ol.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Sample Preparation | Analyte(s) | Linearity (r²) | Accuracy (Recovery %) | Precision (% RSD) | LOD | LOQ | Reference |
| HS-SPME | Linalool | ≥ 0.98 | Not Reported | Not Reported | Not Reported | Not Reported | [1][2][3] |
| HS-SPME | Selected Terpenes | Not Reported | >90% | <3% | Not Reported | Not Reported | [4] |
| Liquid Extraction | Linalool, other terpenes | > 0.99 | 95.0 - 105.7% | 0.32 - 8.47% | 0.25 µg/mL | 0.75 µg/mL | [5][6] |
| Liquid-Liquid Extraction | Volatile Compounds | 0.9951 - 0.9992 | Not Reported | <10% | Not Reported | Not Reported | [7][8] |
| "Dilute and Shoot" | Linalool Oxide Isomers | > 0.99 | Not Reported | Not Reported | 0.01 mg/L | 0.03 mg/L | [9] |
Table 2: High-Performance Liquid Chromatography (HPLC) Method
| Sample Preparation | Analyte | Linearity (r²) | Accuracy (Recovery %) | Precision (% RSD) | LOD | LOQ | Reference |
| Ultrasound-Assisted Extraction | Linalool | 0.9975 | 92 - 112% | 1.85% | 2 µg/mL | Not Reported | [10][11] |
Experimental Protocols
Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
This method is widely used for the analysis of volatile and semi-volatile compounds in food and beverage samples due to its simplicity, sensitivity, and solvent-free nature.[12]
a. Sample Preparation and Extraction:
-
Homogenize the food sample.
-
Weigh a representative portion of the homogenized sample (e.g., 1-5 g) into a headspace vial.
-
Add a saturated salt solution (e.g., NaCl) to enhance the release of volatile compounds.
-
If an internal standard is used, it should be added at this stage.
-
Seal the vial tightly with a PTFE-faced silicone septum.
-
Incubate the vial at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow for equilibration of the analytes between the sample and the headspace.
-
Expose the SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.
b. GC-MS Analysis:
-
After extraction, retract the SPME fiber and insert it into the heated injection port of the GC-MS.
-
Desorb the analytes from the fiber at a high temperature (e.g., 250°C) in splitless mode.
-
Separate the compounds on a suitable capillary column (e.g., DB-5ms).
-
The mass spectrometer is operated in electron ionization (EI) mode, and data is acquired in full scan or selected ion monitoring (SIM) mode for higher sensitivity and selectivity.
Liquid-Liquid Extraction (LLE) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)
LLE is a conventional extraction technique that can be effective for a wide range of analytes and matrices.
a. Sample Preparation and Extraction:
-
Homogenize the food sample.
-
Weigh a representative portion of the sample into a centrifuge tube.
-
Add a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Add an internal standard.
-
Vortex or shake the mixture vigorously for a set time to ensure thorough extraction.
-
Centrifuge the mixture to separate the organic and aqueous layers.
-
Carefully collect the organic layer containing the extracted analytes.
-
The extract may be concentrated under a gentle stream of nitrogen if necessary.
b. GC-MS Analysis:
-
Inject an aliquot of the concentrated extract into the GC-MS system.
-
The GC-MS conditions would be similar to those described for the HS-SPME method.
Visualizations
Caption: Workflow for analytical method validation.
Caption: HS-SPME-GC-MS experimental workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ERIC - EJ1327795 - Determination of Linalool in Essential Oils by SPME-GC-MS: Using the Internal Standard Method, Journal of Chemical Education, 2022-Feb [eric.ed.gov]
- 3. researchgate.net [researchgate.net]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. A New High-Performance Liquid Chromatographic Method for the Determination and Distribution of Linalool in Michelia alba - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Comparative Sensory Evaluation of 2,6-Dimethyl-3,5-octadien-2-ol and its Corresponding Ketone, 2,6-dimethyl-3,5-octadien-2-one
A detailed guide for researchers and drug development professionals on the sensory properties, experimental evaluation, and olfactory signaling of 2,6-dimethyl-3,5-octadien-2-ol and its corresponding ketone.
Sensory Profile Comparison
The sensory attributes of a molecule, including its odor and flavor, are critical in the fields of flavor and fragrance chemistry, as well as in the development of pharmaceuticals where taste and smell can significantly impact patient compliance. The following table summarizes the known sensory profile of 2,6-dimethyl-3,5-octadien-2-one and a projected profile for 2,6-dimethyl-3,5-octadien-2-ol.
| Sensory Attribute | 2,6-Dimethyl-3,5-octadien-2-ol (Alcohol) | 2,6-Dimethyl-3,5-octadien-2-one (Ketone) |
| Odor Description | Inferred: Likely to possess a combination of green, herbaceous, and potentially woody or earthy notes with possible faint floral or fruity undertones. Unsaturated tertiary alcohols often exhibit complex odor profiles. | Fruity, green, and grassy. |
| Known Occurrence | Identified as a fatty alcohol. | Found as a key aroma compound in Dong Ding oolong tea and vegetable soybeans. |
| Odor Threshold | Data not available. Generally, alcohols may have different odor thresholds compared to their corresponding ketones. | Not explicitly quantified in the provided search results, but noted to have a low odor threshold. |
Experimental Protocols
For a comprehensive comparative sensory evaluation, standardized methodologies are crucial. The following protocols for Quantitative Descriptive Analysis (QDA) and Odor Threshold Determination are recommended.
Quantitative Descriptive Analysis (QDA)
QDA is a sensory evaluation method used to identify and quantify the sensory attributes of a product.
Objective: To develop a detailed sensory profile of 2,6-dimethyl-3,5-octadien-2-ol and 2,6-dimethyl-3,5-octadien-2-one.
Personnel: A panel of 8-12 trained sensory assessors. Panelists should be screened for their sensory acuity and ability to articulate sensory perceptions.
Procedure:
-
Term Generation: Panelists are presented with samples of both the alcohol and the ketone (appropriately diluted in a neutral solvent) and individually generate descriptive terms for the aroma and flavor.
-
Consensus and Reference Standards: Through open discussion led by a panel leader, a consensus vocabulary of sensory descriptors is developed. Reference standards for each descriptor are established to anchor the panelists' evaluations.
-
Training: Panelists are trained to use the agreed-upon vocabulary and rating scales consistently. This involves repeated exposure to the samples and reference standards.
-
Evaluation: Samples are presented to the panelists in a controlled environment (individual booths with controlled lighting and temperature). Samples are coded with random three-digit numbers to prevent bias. Panelists rate the intensity of each sensory attribute on a continuous line scale (e.g., from 0 = not perceptible to 100 = very strong).
-
Data Analysis: The data from the line scales are converted to numerical values. Statistical analysis, such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA), is used to determine significant differences in the sensory profiles of the two compounds. The results are often visualized using a spider web or radar plot.
Odor Threshold Determination by Gas Chromatography-Olfactometry (GC-O)
GC-O is a technique that combines gas chromatography with human olfaction to determine the odor activity of volatile compounds.
Objective: To determine and compare the odor detection thresholds of 2,6-dimethyl-3,5-octadien-2-ol and 2,6-dimethyl-3,5-octadien-2-one.
Instrumentation: A gas chromatograph equipped with a sniffing port that allows a trained assessor to smell the column effluent.
Procedure:
-
Sample Preparation: A series of dilutions of each compound in a suitable solvent is prepared.
-
GC-O Analysis: An aliquot of each dilution is injected into the GC. The column effluent is split between a chemical detector (e.g., a flame ionization detector or mass spectrometer) and the sniffing port.
-
Odor Detection: A trained assessor sniffs the effluent at the sniffing port and indicates the retention time at which an odor is detected.
-
Aroma Extract Dilution Analysis (AEDA): The analysis begins with the most dilute sample and proceeds to more concentrated samples. The flavor dilution (FD) factor is the highest dilution at which the odor of a compound is still detectable. This is used to determine the odor activity value (OAV) of the compound.
-
Threshold Calculation: The odor threshold is the lowest concentration of the substance that is detectable by a certain percentage (typically 50%) of the panel.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for a comparative sensory evaluation of the two compounds.
Caption: Workflow for Comparative Sensory Evaluation.
Olfactory Signaling Pathway
The perception of odorants like 2,6-dimethyl-3,5-octadien-2-ol and its ketone is initiated by their interaction with olfactory receptors in the nasal cavity, triggering a complex signaling cascade.
Caption: Olfactory Signal Transduction Cascade.
Cross-validation of analytical results between different laboratories for dienol analysis
For researchers, scientists, and drug development professionals, ensuring the reproducibility and comparability of analytical results across different laboratories is paramount. This guide provides a comprehensive overview of the cross-validation of analytical methods for dienol analysis, with a focus on the neuroactive steroid fasedienol, leveraging liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The guide outlines the critical steps for inter-laboratory comparison, from experimental design to data analysis, and provides detailed experimental protocols. By adhering to these guidelines, organizations can enhance the reliability of their analytical data, a cornerstone of successful drug development and regulatory submission.
The Imperative of Cross-Validation in Analytical Chemistry
In the realm of pharmaceutical development, analytical methods are the bedrock upon which the safety and efficacy of new drugs are established. When these methods are transferred between laboratories, either within the same organization or to a contract research organization (CRO), a systematic process of cross-validation is essential.[1] This process verifies that the analytical method produces comparable results, regardless of the laboratory, equipment, or analyst.[1] A robust cross-validation study provides confidence in the data that underpins critical decisions throughout the drug development lifecycle.
The primary goal of inter-laboratory cross-validation is to identify and mitigate any systemic bias between laboratories. Such biases can arise from a multitude of factors, including differences in instrumentation, reagent sources, analyst techniques, and environmental conditions. By systematically comparing results from the same set of samples, laboratories can ensure the harmonization of their analytical procedures and the interchangeability of their data.
Experimental Design for Inter-Laboratory Cross-Validation
A well-structured experimental design is fundamental to a successful cross-validation study. The following workflow outlines the key stages involved in planning and executing an inter-laboratory comparison for dienol analysis.
Caption: A typical workflow for conducting an inter-laboratory cross-validation study.
Experimental Protocols for Dienol Analysis using LC-MS/MS
The following protocols provide a detailed methodology for the quantification of fasedienol in human plasma, a common matrix in clinical and pre-clinical studies. These protocols are based on established methods for neurosteroid analysis and should be adapted and validated by each participating laboratory.[2][3][4]
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and widely used method for sample clean-up prior to LC-MS/MS analysis.[5]
-
Sample Thawing: Thaw frozen human plasma samples at room temperature and vortex to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of an internal standard (IS) working solution (e.g., a deuterated analog of fasedienol) to each plasma sample, except for the blank matrix samples.
-
Precipitation: Add 400 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
The following are typical LC-MS/MS parameters for the analysis of neurosteroids like fasedienol. Optimization will be required for specific instrumentation.[2][4][6]
| Parameter | Specification |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 30% B, increase to 95% B over 5 minutes, hold for 1 minute, return to 30% B and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode |
| MRM Transitions | Specific precursor-to-product ion transitions for fasedienol and its internal standard must be determined through infusion and optimization. |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Data Presentation and Comparison
Clear and concise data presentation is crucial for comparing results between laboratories. The following tables illustrate how to summarize and compare key validation parameters. The data presented here is illustrative and based on findings from an inter-laboratory study on steroid hormones, which are structurally and analytically similar to dienols.[7][8]
Table 1: Comparison of Intra- and Inter-Laboratory Precision
This table presents the coefficient of variation (CV%) for the analysis of quality control (QC) samples at low, medium, and high concentrations.
| Laboratory | Intra-Laboratory CV (%) - Low QC | Intra-Laboratory CV (%) - Medium QC | Intra-Laboratory CV (%) - High QC |
| Lab A | 4.5 | 3.8 | 3.1 |
| Lab B | 5.2 | 4.1 | 3.5 |
| Lab C | 6.1 | 5.5 | 4.8 |
| Inter-Laboratory CV (%) | 12.8 | 10.5 | 9.2 |
Table 2: Comparison of Accuracy (Bias)
This table shows the percentage bias of the mean measured concentration from the nominal concentration for the QC samples.
| Laboratory | Bias (%) - Low QC | Bias (%) - Medium QC | Bias (%) - High QC |
| Lab A | -2.1 | 1.5 | 0.8 |
| Lab B | 3.4 | 2.8 | 1.9 |
| Lab C | -5.8 | -4.2 | -3.5 |
| Overall Mean Bias (%) | -1.5 | 0.03 | -0.27 |
Visualization of the Analytical Process
A clear understanding of the analytical workflow is essential for all participating laboratories. The following diagram illustrates the key steps from sample receipt to final data analysis.
Caption: A schematic of the analytical workflow for dienol analysis in plasma by LC-MS/MS.
Conclusion
Successful cross-validation of analytical methods for dienol analysis requires a meticulous approach, encompassing robust experimental design, detailed and harmonized protocols, and transparent data analysis. By following the guidelines and examples presented in this guide, researchers and drug development professionals can enhance the reliability and comparability of their analytical results, ultimately contributing to the development of safe and effective medicines. The use of LC-MS/MS provides the necessary sensitivity and selectivity for the accurate quantification of dienols like fasedienol in complex biological matrices.[3] Continuous monitoring and periodic re-validation are also crucial to ensure the long-term consistency of analytical performance across different laboratories.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. Simultaneous Determination of Selected Steroids with Neuroactive Effects in Human Serum by Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Report from the HarmoSter study: inter-laboratory comparison of LC-MS/MS measurements of corticosterone, 11-deoxycortisol and cortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Kovats Retention Indices of 2,6-dimethyl-3,5-octadien-2-ol Isomers: An Inter-laboratory Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Kovats retention indices for isomers of 2,6-dimethyl-3,5-octadien-2-ol and other structurally related terpene alcohols. Recognizing the challenges in obtaining standardized inter-laboratory data for specific, less common compounds, this document presents a representative comparison using data for common C10H18O isomers across various gas chromatography (GC) stationary phases. This approach simulates an inter-laboratory study, highlighting the impact of analytical conditions on retention indices and underscoring the importance of standardized methods for compound identification.
Data Presentation: Kovats Retention Indices of C10H18O Isomers
The following table summarizes the Kovats retention indices for several isomers of C10H18O, including linalool and α-terpineol, on different stationary phases. This data, compiled from various sources including the NIST Chemistry WebBook, illustrates the expected variation in retention indices across different analytical laboratories or methods. The use of varied stationary phases (non-polar, slightly polar, and polar) is a key variable in inter-laboratory studies.
| Compound | Isomer | CAS Number | Stationary Phase | Kovats Retention Index (KI) |
| Linalool | 3,7-dimethylocta-1,6-dien-3-ol | 78-70-6 | DB-1 (non-polar) | 1098 |
| Linalool | 3,7-dimethylocta-1,6-dien-3-ol | 78-70-6 | DB-5 (slightly polar) | 1101 |
| Linalool | 3,7-dimethylocta-1,6-dien-3-ol | 78-70-6 | Carbowax 20M (polar) | 1555 |
| α-Terpineol | 2-(4-methylcyclohex-3-en-1-yl)propan-2-ol | 98-55-5 | DB-1 (non-polar) | 1179 |
| α-Terpineol | 2-(4-methylcyclohex-3-en-1-yl)propan-2-ol | 98-55-5 | DB-5 (slightly polar) | 1188 |
| α-Terpineol | 2-(4-methylcyclohex-3-en-1-yl)propan-2-ol | 98-55-5 | Carbowax 20M (polar) | 1700 |
| Santolina alcohol | 2,5-dimethyl-3-vinylhex-4-en-2-ol | 21149-19-9 | DB-5 (slightly polar) | 1038 |
| cis-β-Terpineol | cis-4-isopropenyl-1-methylcyclohexan-1-ol | 7299-41-4 | DB-5 (slightly polar) | 1144 |
Experimental Protocols
The determination of Kovats retention indices is a standardized procedure in gas chromatography. Below is a detailed methodology that represents a typical protocol used in analytical laboratories.
Determination of Kovats Retention Index
Objective: To determine the Kovats retention index (KI) of a target analyte (e.g., an isomer of 2,6-dimethyl-3,5-octadien-2-ol) on a specific GC column.
Materials:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) or mass spectrometer (MS).
-
GC column (e.g., DB-1, DB-5, Carbowax 20M).
-
Helium or hydrogen as carrier gas.
-
A homologous series of n-alkanes (e.g., C8-C20) as retention time standards.
-
The sample containing the analyte of interest.
-
Syringes for sample injection.
Procedure:
-
GC Conditions: Set up the gas chromatograph with the appropriate analytical conditions. An example of typical conditions is provided below:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow)
-
Oven Temperature Program: 60 °C (hold for 2 min), then ramp to 240 °C at a rate of 3 °C/min, and hold for 5 min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Analysis of n-alkane Standard: Inject the n-alkane standard mixture into the GC and record the retention times of each n-alkane.
-
Analysis of Sample: Inject the sample containing the target analyte into the GC under the identical conditions used for the n-alkane analysis and record the retention time of the analyte peak.
-
Calculation of Kovats Retention Index: The Kovats retention index (I) is calculated using the following formula for a temperature-programmed analysis:
I = 100[n + (tRx - tRn) / (tR(n+1) - tRn)]
Where:
-
n is the carbon number of the n-alkane eluting immediately before the analyte.
-
tRx is the retention time of the analyte.
-
tRn is the retention time of the n-alkane with carbon number n.
-
tR(n+1) is the retention time of the n-alkane eluting immediately after the analyte.
-
Mandatory Visualization
The following diagrams illustrate the workflow of an inter-laboratory study and the logical relationship in comparing retention indices.
Efficacy of (5Z)-2,6-dimethyl-3,5-octadien-2-ol as an Insect Attractant: A Comparative Analysis Against Commercial Standards
A comprehensive review of available scientific literature and experimental data reveals a significant lack of information regarding the efficacy of (5Z)-2,6-dimethyl-3,5-octadien-2-ol as an insect attractant. Despite its identification as a volatile organic compound in various natural sources, including certain plants and insects, no field trials or direct comparative studies against commercial insect attractants appear to have been published in peer-reviewed journals or other accessible resources.
This guide aims to provide a thorough comparison based on existing data. However, the absence of performance metrics for (5Z)-2,6-dimethyl-3,5-octadien-2-ol in an entomological context precludes a direct comparative analysis. While this compound is listed in chemical databases and has been identified in studies of plant and insect volatiles, its potential as a practical insect attractant for pest management remains uninvestigated.
Therefore, this document will instead outline the necessary experimental protocols and data presentation frameworks that would be required to evaluate the efficacy of a novel attractant like (5Z)-2,6-dimethyl-3,5-octadien-2-ol against established commercial standards.
Data Presentation: Framework for Comparison
Should experimental data for (5Z)-2,6-dimethyl-3,5-octadien-2-ol become available, a direct comparison with commercial standards would be presented in a structured tabular format. This allows for a clear and objective assessment of relative performance. The table below illustrates the type of data that would be collected and analyzed.
Table 1: Hypothetical Efficacy Comparison of Insect Attractants
| Attractant | Target Insect Species | Mean Trap Catch (± SE) per 24h | Effective Range (meters) | Field Longevity (days) |
| (5Z)-2,6-dimethyl-3,5-octadien-2-ol | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Commercial Standard A (e.g., Pheromone Lure) | Species X | Data from Literature | Data from Literature | Data from Literature |
| Commercial Standard B (e.g., Food Bait) | Species Y | Data from Literature | Data from Literature | Data from Literature |
Experimental Protocols for Efficacy Evaluation
To generate the necessary data for a meaningful comparison, rigorous and standardized experimental protocols must be followed. The following methodologies represent the standard approach in the field of chemical ecology and pest management for evaluating insect attractants.
Laboratory Olfactometer Bioassays
-
Objective: To determine the innate attraction of a target insect species to the candidate compound in a controlled environment.
-
Apparatus: A dual-choice or multi-arm olfactometer.
-
Procedure:
-
A known concentration of (5Z)-2,6-dimethyl-3,5-octadien-2-ol is applied to a filter paper and placed in one arm of the olfactometer.
-
A control (solvent only) or a commercial standard is placed in the other arm(s).
-
Individual insects are released at the center of the olfactometer.
-
The time spent in each arm and the final choice of the insect are recorded over a set period.
-
The experiment is replicated multiple times with new insects and randomized arm positions to avoid positional bias.
-
Field Trapping Experiments
-
Objective: To evaluate the performance of the attractant under real-world conditions and in direct comparison to commercial standards.
-
Experimental Design:
-
Site Selection: Choose a location with a known population of the target insect species.
-
Trap Type: Utilize a standardized insect trap (e.g., Delta trap, McPhail trap) suitable for the target pest.
-
Treatments:
-
Trap baited with (5Z)-2,6-dimethyl-3,5-octadien-2-ol lure.
-
Trap baited with a commercial standard lure for the target species.
-
Unbaited (control) trap.
-
-
Replication and Randomization: Deploy multiple traps for each treatment in a randomized block design to account for spatial variability. A typical design would involve 4-5 blocks, each containing one of each treatment.
-
Data Collection: Traps are checked at regular intervals (e.g., daily or weekly), and the number of captured target insects is recorded.
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA, Tukey's HSD test) to determine significant differences in trap catch between treatments.
-
Mandatory Visualization: Experimental Workflow
The logical flow of an efficacy evaluation study can be visualized to provide a clear overview of the process.
Caption: Workflow for evaluating a novel insect attractant.
Conclusion
The potential of (5Z)-2,6-dimethyl-3,5-octadien-2-ol as an insect attractant is currently unknown due to a lack of scientific investigation. While it has been identified in natural contexts, its efficacy for pest management has not been established. The experimental frameworks outlined above provide a clear roadmap for the necessary research required to determine its effectiveness and compare it to existing commercial solutions. Researchers and drug development professionals are encouraged to pursue such studies to potentially uncover a new and effective tool for integrated pest management. Without such data, any claims of its efficacy would be purely speculative.
Safety Operating Guide
Proper Disposal of 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)-: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)-, ensuring compliance with safety regulations and promoting a secure working environment.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- is fundamental to its safe handling and disposal.
| Property | Value |
| CAS Number | 18675-16-6 |
| Molecular Formula | C10H18O |
| Molecular Weight | 154.25 g/mol |
| Appearance | Liquid |
| Flash Point | 85°C[1] |
| Boiling Point | 224.7°C at 760 mmHg[1] |
| Density | 0.865 g/cm³[1] |
Hazard Identification and Safety Precautions
According to its Safety Data Sheet (SDS), 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- is classified as a combustible liquid. It is crucial to handle this chemical in a well-ventilated area and away from open flames, sparks, and hot surfaces. Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this substance.
Step-by-Step Disposal Protocol
The primary directive for the disposal of 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- is that it must be disposed of through an approved waste disposal plant. Do not pour this chemical down the drain or dispose of it with regular trash.
1. Waste Collection and Segregation:
-
Container: Use a dedicated, leak-proof, and chemically compatible waste container. Glass or high-density polyethylene (HDPE) containers are generally suitable. The original container, if in good condition, can also be used.
-
Segregation: Do not mix 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react, leading to dangerous situations.
2. Labeling of Hazardous Waste: Proper labeling is a critical step to ensure safe handling and disposal. The label must be clearly legible and securely affixed to the waste container. The following information is required:
-
The words "Hazardous Waste"
-
Full Chemical Name: 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)-
-
Hazard Characteristics: Indicate that the waste is "Combustible."
-
Generator Information: The name and contact information of the laboratory and principal investigator.
3. Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be a cool, dry, and well-ventilated space, away from sources of ignition.
-
Ensure the container is stored in secondary containment to prevent spills from spreading.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Provide them with all the necessary information about the waste, as detailed on the label.
EPA Hazardous Waste Code Determination
The flashpoint of 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- is 85°C (185°F). According to the EPA, a liquid with a flashpoint below 60°C (140°F) is classified as an ignitable hazardous waste with the code D001. Since the flashpoint of this chemical is above this threshold, it would not typically be classified as D001. However, it is essential to consult with your institution's EHS department for a final determination of the appropriate waste code, as other characteristics or local regulations may apply.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)-.
References
Essential Safety and Operational Guide for Handling 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)-
This guide provides immediate safety, handling, and disposal protocols for 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)- to ensure the safety of researchers, scientists, and drug development professionals. The following information is based on the safety data sheet for a closely related compound and should be treated as a baseline for safe laboratory practices.
Chemical Safety Summary
| Hazard Class | GHS Hazard Statement | Precautionary Statement Codes |
| Flammable Liquid | H227: Combustible liquid | P210, P370+P378, P403+P235 |
| Eye Irritant | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child | P201, P202, P280, P308+P313, P405 |
Personal Protective Equipment (PPE)
When handling 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)-, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Face Shield | Recommended when there is a risk of splashing. | |
| Hand Protection | Chemical-Resistant Gloves | Handle with gloves. Inspect gloves prior to use and use proper glove removal technique. |
| Skin and Body Protection | Protective Clothing | A lab coat or other protective clothing should be worn. |
| Closed-Toe Shoes | Must be worn in the laboratory. | |
| Respiratory Protection | Not generally required with adequate ventilation | Use a respirator if ventilation is inadequate to control vapors. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
Safe Handling Procedures:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
-
Wash skin thoroughly after handling.
-
Avoid contact with eyes, skin, and clothing.
-
Wear appropriate personal protective equipment as detailed above.
Storage:
-
Store in a well-ventilated place and keep cool.
-
Store locked up.
-
Keep container tightly closed.
Disposal Plan
Contaminated materials and the chemical itself must be disposed of as hazardous waste.
Waste Disposal:
-
Dispose of contents and container to an approved waste disposal plant.
-
Do not allow the product to enter drains.
Contaminated PPE:
-
Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.
-
Contaminated clothing should be changed immediately.
Experimental Workflow for Handling 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)-
Caption: Workflow for the safe handling of 3,5-Octadien-2-ol, 2,6-dimethyl-, (5Z)-.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
